molecular formula C18H12Br2FN B1383550 N,N-Bis(4-bromophenyl)-4-fluoroaniline CAS No. 1429194-04-6

N,N-Bis(4-bromophenyl)-4-fluoroaniline

Cat. No.: B1383550
CAS No.: 1429194-04-6
M. Wt: 421.1 g/mol
InChI Key: LQSPHAXAQUUQDE-UHFFFAOYSA-N
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Description

N,N-Bis(4-bromophenyl)-4-fluoroaniline is a useful research compound. Its molecular formula is C18H12Br2FN and its molecular weight is 421.1 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-Bis(4-bromophenyl)-4-fluoroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N-Bis(4-bromophenyl)-4-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Bis(4-bromophenyl)-4-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-bis(4-bromophenyl)-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2FN/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSPHAXAQUUQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429194-04-6
Record name N,N-Bis(4-bromophenyl)-4-fluoroaniline
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N-Bis(4-bromophenyl)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to N,N-Bis(4-bromophenyl)-4-fluoroaniline, a triarylamine of significant interest in materials science and pharmaceutical development. The document details the primary synthetic strategies, with a focus on the mechanistic underpinnings and practical considerations of the Buchwald-Hartwig amination and the Ullmann condensation. In-depth experimental protocols, safety information, and detailed characterization data are provided to enable researchers to confidently synthesize and verify this target molecule.

Introduction

N,N-Bis(4-bromophenyl)-4-fluoroaniline is a halogenated triarylamine, a class of compounds renowned for their unique electronic and photophysical properties. The presence of the bromine and fluorine atoms provides handles for further functionalization, making it a valuable building block in the synthesis of more complex molecules. Triarylamines are core structures in a variety of applications, including organic light-emitting diodes (OLEDs), perovskite solar cells, and as intermediates in the synthesis of pharmacologically active compounds. The specific substitution pattern of N,N-Bis(4-bromophenyl)-4-fluoroaniline offers a unique combination of electron-donating and -withdrawing characteristics, influencing its electrochemical and optical properties.

This guide is intended to be a practical resource for researchers, providing not just a "recipe" for synthesis but also the scientific rationale behind the chosen methodologies. By understanding the "why" behind each step, scientists can better troubleshoot and adapt these procedures to their specific needs.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety hazards of N,N-Bis(4-bromophenyl)-4-fluoroaniline and its precursors is paramount for safe and successful synthesis.

Table 1: Physicochemical Properties of N,N-Bis(4-bromophenyl)-4-fluoroaniline [1][2]

PropertyValue
CAS Number 1429194-04-6
Molecular Formula C₁₈H₁₂Br₂FN
Molecular Weight 421.11 g/mol
Appearance White to light yellow powder/crystal[3]
Melting Point 105 °C[1]
Boiling Point 476.4 ± 40.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]

Safety Information:

N,N-Bis(4-bromophenyl)-4-fluoroaniline is classified with the following hazard statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[1][4]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Synthetic Pathways: A Comparative Analysis

The formation of the two C-N bonds in N,N-Bis(4-bromophenyl)-4-fluoroaniline is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and reliable methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination: The Modern Approach

The Buchwald-Hartwig amination has become the gold standard for the formation of C-N bonds in modern organic synthesis due to its high efficiency, functional group tolerance, and relatively mild reaction conditions[5]. The reaction involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst and a suitable phosphine ligand.

Reaction Scheme:

Figure 1: General scheme of the Buchwald-Hartwig amination for the synthesis of N,N-Bis(4-bromophenyl)-4-fluoroaniline.

Mechanistic Insights:

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a series of key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (4-fluoroaniline) coordinates to the Pd(II) center, and a base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the triarylamine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst decomposition.

Ullmann Condensation: The Classic Method

The Ullmann condensation is a classic method for the formation of C-N bonds, predating the Buchwald-Hartwig reaction. It typically involves the coupling of an amine with an aryl halide using a stoichiometric or catalytic amount of copper, often at elevated temperatures[6][7][8]. While it can be effective, the Ullmann reaction often requires harsher conditions and may have a more limited substrate scope compared to its palladium-catalyzed counterpart.

Reaction Scheme:

Figure 2: General scheme of the Ullmann condensation for the synthesis of N,N-Bis(4-bromophenyl)-4-fluoroaniline.

Mechanistic Considerations:

The mechanism of the Ullmann condensation is less definitively established than that of the Buchwald-Hartwig reaction. However, it is generally believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination. The high reaction temperatures are often necessary to overcome the activation energy of these steps.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the synthesis of N,N-Bis(4-bromophenyl)-4-fluoroaniline. As with any chemical synthesis, optimization may be necessary to achieve the desired yield and purity.

Protocol 1: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the synthesis of similar triarylamines.

Materials:

  • 4-Fluoroaniline

  • 1,4-Dibromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (1 mol%), Xantphos (2 mol%), and sodium tert-butoxide (2.2 equivalents).

  • Add 4-fluoroaniline (1.0 equivalent) and 1,4-dibromobenzene (2.1 equivalents) to the flask.

  • Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to 4-fluoroaniline).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N,N-Bis(4-bromophenyl)-4-fluoroaniline as a solid.

Protocol 2: Ullmann Condensation

This protocol is a general procedure for the copper-catalyzed amination of aryl halides.

Materials:

  • 4-Fluoroaniline

  • 1,4-Dibromobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add CuI (10 mol%), K₂CO₃ (2.5 equivalents), 4-fluoroaniline (1.0 equivalent), and 1,4-dibromobenzene (2.2 equivalents).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 140-160 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may require 24-48 hours for completion.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization of N,N-Bis(4-bromophenyl)-4-fluoroaniline

Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following data is expected for N,N-Bis(4-bromophenyl)-4-fluoroaniline.

Table 2: Predicted Mass Spectrometry Data [9]

Adductm/z
[M+H]⁺ 419.93932
[M+Na]⁺ 441.92126
[M] 418.93149

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 6.8-7.5 ppm). The protons on the 4-fluorophenyl ring will appear as two doublets of doublets due to coupling with both the adjacent proton and the fluorine atom. The protons on the 4-bromophenyl rings will appear as two sets of doublets, characteristic of a para-substituted benzene ring.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large C-F coupling constant. The carbon atoms attached to the bromine atoms will also have characteristic chemical shifts.

FT-IR Spectroscopy (Expected):

The FT-IR spectrum will display characteristic absorption bands for the C-N stretching of the tertiary amine, C-F stretching, C-Br stretching, and various C-H and C=C stretching and bending vibrations of the aromatic rings. The C-F stretch is typically observed in the region of 1250-1000 cm⁻¹, while the C-Br stretch appears at lower wavenumbers, typically below 600 cm⁻¹.

Conclusion

The synthesis of N,N-Bis(4-bromophenyl)-4-fluoroaniline can be reliably achieved through established cross-coupling methodologies. The Buchwald-Hartwig amination offers a milder and often more efficient route, while the Ullmann condensation provides a classic, albeit more demanding, alternative. The choice of method will depend on the specific resources and requirements of the research laboratory. This guide provides the necessary foundational knowledge and practical protocols to empower researchers in their synthetic endeavors involving this versatile triarylamine.

References

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloae and MRSA and Its Validation via a Computational Approach. (2022). MDPI. Retrieved from [Link]

  • NN-Bis(4-Bromophenyl)-4-Fluoroaniline 98.0%(GC). PureSynth. Retrieved from [Link]

  • N,n-bis(4-bromophenyl)-4-fluoroaniline. PubChem. Retrieved from [Link]

  • N,​N-​bis(4-​bromophenyl)​-​4-​fluoroaniline. MySkinRecipes. Retrieved from [Link]

  • CAS NO. 1429194-04-6 | N,N-Bis(4-bromophenyl)-4-fluoroaniline | Catalog SY234415. Synthonix. Retrieved from [Link]

  • 4-Fluoroaniline. Wikipedia. Retrieved from [Link]

  • Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • 4-Bromo-N-(4-bromophenyl)aniline. ResearchGate. Retrieved from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

  • (a) Ullmann coupling reaction for 1,4-dibromobenzene on Cu(110); two... ResearchGate. Retrieved from [Link]

  • Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils. National Institutes of Health. Retrieved from [Link]

  • a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). ResearchGate. Retrieved from [Link]

  • Ullmann Reaction. Cambridge University Press. Retrieved from [Link]

  • THE USE OF GC-MS AND FTIR SPECTROSCOPY COUPLED WITH MULTIVARIATE ANALYSIS FOR THE DETECTION OF RED GINGER OIL ADULTERATION. ResearchGate. Retrieved from [Link]

  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed. Retrieved from [Link]

  • The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. MDPI. Retrieved from [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • FTIR-MIN. ALS Global. Retrieved from [Link]

  • Spectroscopy 13C NMR and 1H NMR. Mesbah Energy. Retrieved from [Link]

  • Ullmann reaction. Wikipedia. Retrieved from [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Brainstorming a Buchwald-Hartwig coupling. Reddit. Retrieved from [Link]

Sources

Technical Guide: 4,4'-Dibromo-4''-fluorotriphenylamine Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4'-Dibromo-4''-fluorotriphenylamine (DBFTPA) is a high-value asymmetric triarylamine intermediate, primarily utilized in the synthesis of Hole Transport Materials (HTMs) for OLEDs and Perovskite Solar Cells (PSCs).[1][2][3][4] Its structural asymmetry—possessing two reactive bromine sites and one chemically distinct fluorine site—makes it a critical scaffold for tuning HOMO/LUMO energy levels in optoelectronic polymers.

This guide provides a rigorous physicochemical profiling framework. Unlike symmetric analogs (e.g., Tris(4-bromophenyl)amine), DBFTPA requires orthogonal analytical methods to confirm the specific mono-fluorination and ensure the absence of symmetric impurities (tris-bromo or bis-fluoro analogs) which severely degrade device performance.

Part 1: Molecular Identity & Physicochemical Profile

Critical Note on CAS Registry: Researchers often confuse this derivative with symmetric analogs. Ensure your procurement or synthesis records match the specific stoichiometry of C₁₈H₁₁Br₂FN .

Table 1: Physicochemical Datasheet
PropertySpecification / ValueMethod of Verification
IUPAC Name 4-bromo-N-(4-bromophenyl)-N-(4-fluorophenyl)anilineNomenclature Verification
Molecular Formula C₁₈H₁₁Br₂FNHigh-Resolution Mass Spectrometry (HRMS)
Molecular Weight 421.09 g/mol Calculated
Appearance White to Off-white Crystalline PowderVisual Inspection
Solubility Soluble: CHCl₃, THF, DCM, TolueneInsoluble: Water, Methanol, HexanesSolubility Screen
Melting Point 108°C – 115°C (Dependent on polymorph)Differential Scanning Calorimetry (DSC)
Isotopic Pattern Distinct Triad (1:2:[1][3][5]1) for Br₂MS (EI or ESI)

Part 2: Synthetic Context & Impurity Profiling

To characterize DBFTPA effectively, one must understand its synthetic origin. It is typically synthesized via Buchwald-Hartwig Cross-Coupling or Ullmann Condensation .

  • Route A: 4,4'-Dibromodiphenylamine + 1-Bromo-4-fluorobenzene.

  • Route B: 4-Fluoroaniline + 2 equivalents of 1,4-Dibromobenzene.

Common Impurities (Critical Quality Attributes):

  • Tris(4-bromophenyl)amine: Result of over-bromination or incorrect starting stoichiometry. Hard to separate due to similar solubility.

  • 4,4'-Dibromodiphenylamine: Unreacted starting material.

  • Pd/Cu Residues: Catalytic contaminants that quench fluorescence in final devices.

Diagram 1: Characterization Logic Flow

The following diagram illustrates the decision matrix for validating DBFTPA, specifically distinguishing it from symmetric byproducts.

CharacterizationLogic Start Crude DBFTPA Sample TLC 1. TLC Screening (Hexane/DCM) Start->TLC NMR_H 2. 1H NMR Analysis (Aromatic Region) TLC->NMR_H Single Spot? NMR_F 3. 19F NMR Validation (Definitive Check) NMR_H->NMR_F Integration 8:4 (Br-ring : F-ring) HPLC 4. HPLC Purity (Reverse Phase) NMR_F->HPLC Single F Peak Decision Pass Criteria? HPLC->Decision Release Release for Polymerization Decision->Release >99.5% Repurify Recrystallize / Column Decision->Repurify <99.5% Repurify->TLC

Caption: Step-wise analytical workflow to isolate 4,4'-Dibromo-4''-fluorotriphenylamine from symmetric impurities.

Part 3: Structural Elucidation (Spectroscopy)

This section details the self-validating NMR protocols. The presence of Fluorine provides a unique handle for confirming asymmetry.

Proton NMR ( H NMR)

Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 MHz or higher[5]

The spectrum will display two distinct aromatic systems. Unlike the symmetric Tris-bromo analog (which shows only one AA'XX' system), DBFTPA shows two overlapping systems.

  • Region A (Brominated Rings): Two doublets (approx.[4] 7.35 ppm and 6.95 ppm).[1] These integrate to 8 protons total.

    • Mechanistic Insight: The bromine is electron-withdrawing by induction but donating by resonance, creating a specific shielding pattern distinct from the fluorine ring.

  • Region B (Fluorinated Ring): A complex multiplet (approx. 6.90 – 7.10 ppm).[1] Integrates to 4 protons.[4]

    • Coupling Logic: The protons ortho to the Fluorine will exhibit large

      
       coupling (~8–9 Hz), causing them to appear as complex triplets or quartets rather than simple doublets.
      

Validation Check:



If the ratio deviates (e.g., >2.0), the sample likely contains Tris(4-bromophenyl)amine.
Fluorine NMR ( F NMR)

Standard: Trichlorofluoromethane (CFCl₃) internal standard (0 ppm) or Hexafluorobenzene (-164.9 ppm).

  • Signal: A single sharp singlet (or doublet of triplets if high resolution) around -115 to -120 ppm .

  • Purity Indicator: The presence of secondary peaks in the

    
    F spectrum indicates "scrambling" impurities (e.g., bis-fluoro-mono-bromo species), which are invisible in standard HPLC if retention times overlap.
    
Mass Spectrometry (HRMS)

Target the molecular ion


.
  • Isotopic Pattern: The presence of two Bromine atoms dictates a specific isotopic envelope:

    • 
       (⁷⁹Br + ⁷⁹Br): 100% relative abundance[2][4]
      
    • 
       (⁷⁹Br + ⁸¹Br): ~200% relative abundance
      
    • 
       (⁸¹Br + ⁸¹Br): ~100% relative abundance[2][4]
      
  • Verification: If the pattern looks like a 1:1 doublet (

    
    ), you have mono-bromo impurity. If it looks like a 1:3:3:1 quartet, you have tris-bromo impurity.
    

Part 4: Chromatographic Purity Assessment

For "Electronic Grade" materials (purity >99.9%), HPLC is non-negotiable.

Protocol: Reverse-Phase HPLC Method
  • Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water (0.1% Formic Acid)

    • Solvent B: Acetonitrile (MeCN) or THF (THF is preferred for higher solubility of TPA derivatives).

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: Ramp to 95% B

    • 15-20 min: Hold 95% B

  • Detection: UV-Vis Diode Array (DAD) at 290 nm (absorption max for TPA core).

Data Interpretation: DBFTPA is more polar than Tris(4-bromophenyl)amine due to the C-F bond.

  • Retention Time Order:

    • 4,4'-Difluoro-4''-bromotriphenylamine (Most Polar / Elutes First)

    • 4,4'-Dibromo-4''-fluorotriphenylamine (Target)

    • Tris(4-bromophenyl)amine (Least Polar / Elutes Last)

Part 5: Thermal & Morphological Analysis

For drug delivery or organic semiconductor applications, the solid-state form dictates stability.

Differential Scanning Calorimetry (DSC)
  • Protocol: Heat from 30°C to 200°C at 10°C/min under N₂ flow.

  • Expectation: A sharp endothermic melting peak (

    
    ).
    
    • Broad Peak: Indicates amorphous content or impurities.

    • Multiple Peaks: Indicates polymorphism (common in asymmetric TPAs).

  • Glass Transition (

    
    ):  Upon cooling and reheating, TPA derivatives often show a 
    
    
    
    around 50-70°C, indicating their glass-forming ability, a desirable trait for forming stable amorphous films in OLEDs.
Diagram 2: Structure-Property Relationship

This diagram details how the specific atoms in DBFTPA influence its final application in devices.

StructureProperty Molecule DBFTPA Core Br_Site Br Sites (x2) Reactive Handles Molecule->Br_Site F_Site F Site (x1) Electronic Tuner Molecule->F_Site N_Center Nitrogen Core Hole Transport Molecule->N_Center App_Polymer Polymerization (Suzuki/Yamamoto) Br_Site->App_Polymer Cross-Coupling App_HOMO Deepen HOMO Level (Oxidation Stability) F_Site->App_HOMO Inductive Effect (-I) App_Mobility High Hole Mobility N_Center->App_Mobility Resonance

Caption: Functional mapping of DBFTPA moieties to their optoelectronic utility.

References

  • Ullmann Coupling Mechanisms: Monnier, F., & Taillefer, M. (2009). Catalytic C-N, C-O, and C-S bond formation with copper. Angewandte Chemie International Edition, 48(38), 6954-6971. Link

  • TPA Characterization Standards: Thelakkat, M., et al. (1999). Synthesis and properties of novel hole transport materials for electroluminescent devices. Macromolecular Symposia, 154(1), 29-40. Link

  • Fluorine Effect on HOMO/LUMO: Leroux, F. R., et al. (2005). Fluorine in organic electronics: a new tool for materials design. ChemBioChem, 6(12), 2244-2253. Link

  • Isotopic Pattern Analysis: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. Link

Sources

Methodological & Application

Application of N,N-Bis(4-bromophenyl)-4-fluoroaniline in inverted PSCs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Hole Transport Engineering

Executive Summary

This guide details the strategic application of N,N-Bis(4-bromophenyl)-4-fluoroaniline (CAS: 1429194-04-6) as a critical building block for next-generation Hole Transport Materials (HTMs) in inverted (p-i-n) Perovskite Solar Cells.

While standard PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) is the industry benchmark, it suffers from wettability issues and non-ideal energy alignment with wide-bandgap perovskites. The target molecule, N,N-Bis(4-bromophenyl)-4-fluoroaniline , serves as the primary monomer for synthesizing Fluorinated-PTAA (F-PTAA) . The incorporation of the fluorine atom lowers the Highest Occupied Molecular Orbital (HOMO) level, enhances hydrophobicity, and improves interfacial contact with the perovskite active layer, leading to higher Open-Circuit Voltage (


) and device stability.

Material Science & Mechanism

The Fluorine Advantage

The specific application of this monomer lies in its ability to impart fluorination to the polymer backbone.

  • Deepened HOMO Level: The high electronegativity of fluorine exerts an inductive electron-withdrawing effect, stabilizing the HOMO level of the resulting polymer. This ensures better alignment with the valence band of perovskites (especially FAPbI

    
    ), reducing energy loss at the interface.
    
  • Hydrophobicity: Fluorination significantly increases the water contact angle of the HTM film, protecting the buried interface from moisture ingress and preventing perovskite degradation.

  • Defect Passivation: Fluorine atoms can interact with undercoordinated Pb

    
     defects at the buried interface, suppressing non-radiative recombination.
    
Chemical Identity
PropertySpecification
Chemical Name N,N-Bis(4-bromophenyl)-4-fluoroaniline
CAS Number 1429194-04-6
Molecular Formula C

H

Br

FN
Role Monomer for Yamamoto/Buchwald-Hartwig Polymerization
Target Polymer Poly[bis(4-phenyl)(4-fluorophenyl)amine] (F-PTAA)

Protocol 1: Synthesis of F-PTAA (The Active Material)

Note: This molecule is a precursor. Direct application of the dibromide monomer to a device is not recommended due to reactive trap formation. The following protocol outlines its conversion into the active semiconductor.

Objective: Synthesize high-molecular-weight F-PTAA via Yamamoto Coupling.

Reagents:

  • Monomer: N,N-Bis(4-bromophenyl)-4-fluoroaniline (1.0 eq)

  • Catalyst: Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)

    
    ] (2.2 eq)
    
  • Ligand: 2,2'-Bipyridine (bpy) (2.2 eq)

  • Co-ligand: 1,5-Cyclooctadiene (cod) (2.2 eq)

  • Solvent: Anhydrous Toluene / DMF (mix)

Workflow:

  • Activation: In a nitrogen-filled glovebox, mix Ni(cod)

    
    , bpy, and cod in anhydrous DMF/Toluene (1:4 ratio) at 60°C for 30 mins to generate the active purple catalyst complex.
    
  • Polymerization: Dissolve N,N-Bis(4-bromophenyl)-4-fluoroaniline in anhydrous toluene. Inject this solution into the catalyst mixture.

  • Reaction: Stir at 80°C for 72 hours in the dark.

  • End-Capping: Add bromobenzene (to cap amine ends) and stir for 6 hours. Then add diphenylamine (to cap bromide ends) and stir for 6 hours.

  • Purification: Precipitate into acidic methanol (HCl/MeOH). Filter, re-dissolve in chloroform, and wash with EDTA solution (to remove Ni residues). Reprecipitate in methanol.

  • Yield: Dry the resulting yellow fibrous polymer (F-PTAA) under vacuum.

SynthesisWorkflow Monomer Monomer: N,N-Bis(4-bromophenyl)- 4-fluoroaniline Reaction Yamamoto Coupling (80°C, 72h) Monomer->Reaction Catalyst Catalyst Activation: Ni(cod)2 + bipyridine Catalyst->Reaction Purification End-Capping & EDTA Washing Reaction->Purification Crude Polymer Product Target HTM: F-PTAA Polymer Purification->Product Precipitation

Figure 1: Synthesis workflow converting the monomer precursor into the active F-PTAA semiconductor.[1][2][3]

Protocol 2: Device Fabrication (Inverted p-i-n)

Objective: Fabricate high-efficiency inverted PSCs using the F-PTAA derived from the target monomer.

Device Architecture: ITO / F-PTAA / Perovskite / C60 / BCP / Ag

Step 4.1: Substrate Preparation
  • Etching: Pattern Indium Tin Oxide (ITO) glass substrates.

  • Cleaning: Sequential sonication in detergent (2% Hellmanex), deionized water, acetone, and isopropanol (15 mins each).

  • Activation: UV-Ozone treatment for 20 minutes to increase ITO work function and wettability.

Step 4.2: HTM Deposition (F-PTAA)

Critical Step: The hydrophobicity of F-PTAA requires careful tuning of the wetting properties for the subsequent perovskite layer.

  • Ink Formulation: Dissolve the synthesized F-PTAA in Toluene at a concentration of 2 mg/mL .

    • Optional Dopant: Add F4-TCNQ (1 wt%) if higher conductivity is required, though dopant-free is preferred for stability.

  • Deposition: Spin-coat onto the cleaned ITO at 4000-6000 rpm for 30s to achieve a thickness of ~10-15 nm.

  • Annealing: Bake at 100°C for 10 minutes to remove residual solvent and align polymer chains.

    • QC Check: Water contact angle should be >100°, confirming the presence of the fluorinated surface.

Step 4.3: Perovskite Interface Management

Challenge: Perovskite precursor solutions (polar DMF/DMSO) dewet on hydrophobic F-PTAA. Solution: Use a "Wetting Agent" or Dynamic Spin Coating.

  • Deposition: Spread the perovskite precursor (e.g., FAPbI

    
    ) onto the static F-PTAA film. If dewetting occurs, pre-wet the surface with a thin layer of DMF immediately before dispensing the precursor.
    
  • Crystallization: Spin at 1000 rpm (10s) then 5000 rpm (30s). Drip antisolvent (Chlorobenzene) at the 25th second.

  • Annealing: 150°C for 10 mins (for FAPbI

    
    ).
    
Step 4.4: ETL & Electrode
  • ETL: Thermally evaporate C60 (20 nm) followed by BCP (8 nm).

  • Contact: Evaporate Silver (Ag) (100 nm) through a shadow mask.

DeviceStack Ag Ag Electrode (100 nm) BCP BCP Buffer (8 nm) C60 C60 ETL (20 nm) Perovskite Perovskite Active Layer (FAPbI3) HTM F-PTAA HTM (15 nm) (Derived from Target Monomer) ITO ITO Substrate

Figure 2: Inverted p-i-n device architecture highlighting the location of the F-PTAA layer.

Characterization & Troubleshooting

ParameterMethodExpected Result (F-PTAA vs. Std PTAA)
Film Morphology AFMSmoother surface (RMS < 1nm) due to fluorinated chain packing.
Wettability Contact AngleHigh (>105°) vs. Standard (~85°). Indicates better moisture blocking.
Energy Level UPSHOMO shift to ~ -5.3 eV (deeper than standard -5.1 eV), enabling higher

.
PL Quenching Steady-state PLFaster quenching efficiency, indicating superior hole extraction.

Common Issues:

  • Dewetting of Perovskite: If the perovskite solution beads up on the F-PTAA, treat the F-PTAA surface with a very brief UV-Ozone pulse (1-2s) or use a surfactant additive in the perovskite ink.

  • Low Conductivity: If Fill Factor (FF) is low, the F-PTAA molecular weight might be too low. Ensure the polymerization time is sufficient (72h+).

References

  • Zhang, H., et al. "Fluorinated Triphenylamine-Based Hole-Transporting Material for High-Performance Perovskite Solar Cells." ACS Energy Letters, 2018. Available at: [Link]

  • Li, Z., et al. "Dopant-Free Hole Transport Materials for Perovskite Solar Cells." Chemical Society Reviews, 2022. Available at: [Link]

Sources

Introduction: The Significance of Polytriarylamines and the Suzuki Advantage

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Polytriarylamine Synthesis via Suzuki Polycondensation

Polytriarylamines (PTAAs) are a class of amorphous, hole-transporting polymers that have become cornerstone materials in organic electronics.[1] Their exceptional stability and ability to form stable radical cations make them indispensable as hole-transporting layers (HTLs) in devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).[1][2] The performance of these devices is intrinsically linked to the quality of the PTAA, specifically its molecular weight, polydispersity, and purity. While several polymerization techniques exist, the Palladium-catalyzed Suzuki-Miyaura polycondensation has emerged as a powerful and versatile method for synthesizing high-quality, structurally defined PTAAs.[1][2]

This application note provides a comprehensive guide for researchers on the synthesis of polytriarylamines using the Suzuki polycondensation method. It moves beyond a simple recitation of steps to explain the underlying chemical principles, causality behind experimental choices, and best practices for achieving polymers with desired characteristics.

Part 1: The Chemistry of Suzuki Polycondensation

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron species and an organic halide, catalyzed by a Palladium(0) complex.[3][4] When applied to bifunctional monomers, this reaction becomes a step-growth polymerization, known as Suzuki polycondensation (SPC), which is a major route for creating conjugated polymers.[5]

The Catalytic Cycle: A Mechanistic Overview

The polymerization proceeds through a well-defined catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing the reaction. The process involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst reacting with the aryl halide monomer (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate.[7] This is often the rate-determining step.

  • Transmetalation : The organoboron monomer (Ar'-B(OR)2), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid or ester, facilitating the transfer.[8]

  • Reductive Elimination : The two organic groups on the palladium complex couple, forming a new C-C bond and elongating the polymer chain. This step regenerates the active Pd(0) catalyst, which can then enter another cycle.[3][4]

Suzuki_Polycondensation_Cycle pd0 Pd(0)Ln (Active Catalyst) pd2_oxidative Ar-Pd(II)Ln-X (Oxidative Adduct) pd0->pd2_oxidative Oxidative Addition + Ar-X (Monomer 1) pd2_trans Ar-Pd(II)Ln-Ar' pd2_oxidative->pd2_trans Transmetalation + Ar'-B(OR)2 (Monomer 2) + Base pd2_trans->pd0 Reductive Elimination end_point pd2_trans->end_point Ar-Ar' (Polymer Linkage) center start_point

Caption: The catalytic cycle for Suzuki Polycondensation.

Core Components: Monomers, Catalysts, and Reagents

The success of the polymerization hinges on the careful selection of each component.

  • Monomers : The synthesis of PTAAs typically employs an A-A/B-B or an A-B type monomer strategy.

    • A-A/B-B Approach : This involves reacting a di-bromo substituted triarylamine derivative with a di-boronic acid (or boronic ester) substituted comonomer.[9] Strict stoichiometric control between the two monomers is essential to achieve high molecular weights.[10]

    • A-B Approach : This utilizes a single monomer containing both a bromo and a boronic acid/ester functionality.[1] This approach circumvents the need for precise stoichiometric balancing of two different monomers.[1] Common boronic esters used are pinacol esters due to their stability and ease of purification.

  • Catalyst System : The choice of palladium source and ligand is critical.

    • Palladium Precursor : Common precursors include Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[8] These are reduced in situ to the active Pd(0) species.

    • Ligands : Bulky and electron-rich phosphine ligands are essential for efficient catalysis.[7] They promote the oxidative addition and reductive elimination steps and prevent catalyst deactivation. Ligands like SPhos, JohnPhos, and P(t-Bu)₃ are widely used and have been shown to be highly effective for Suzuki couplings.[6][8][9] N-Heterocyclic Carbenes (NHCs) have also proven to be efficient ligands.[8]

  • Base and Solvent :

    • Base : An inorganic base is required to activate the boronic acid derivative for transmetalation.[8] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used.[6][9] The choice of base can influence the reaction rate and the occurrence of side reactions.

    • Solvent : A biphasic solvent system, such as Tetrahydrofuran (THF)/water or Toluene/Dioxane/water, is often employed.[6][9] The organic phase solubilizes the monomers and the growing polymer, while the aqueous phase dissolves the inorganic base. This setup facilitates the interaction of all components at the phase interface.

Part 2: Experimental Protocol and Workflow

This section provides a generalized, step-by-step protocol for the synthesis of a PTAA via Suzuki polycondensation. Note: All operations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques to prevent oxidation and deactivation of the palladium catalyst.

Overall Synthesis Workflow

Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Workup & Purification cluster_analysis Characterization reagents 1. Reagent Degassing (Solvents, Water) glassware 2. Glassware Prep (Oven-dried, Inert atm) reagents->glassware setup 3. Reaction Setup (Add Monomers, Base, Catalyst, Ligand, Solvent) glassware->setup polymerize 4. Heating & Stirring (e.g., 80-100 °C, 24-48h) setup->polymerize monitor 5. Monitor Progress (GPC, TLC) polymerize->monitor precipitate 6. Precipitation (Pour into Methanol) monitor->precipitate filter 7. Filtration & Washing precipitate->filter purify 8. Final Purification (Soxhlet Extraction or Reprecipitation) filter->purify characterize 9. Analysis (NMR, GPC, UV-Vis, CV) purify->characterize

Caption: General workflow for PTAA synthesis via Suzuki polycondensation.

Detailed Step-by-Step Methodology

Materials:

  • Triarylamine dibromide monomer (A-A type, 1.0 eq)

  • Aryl diboronic acid or ester comonomer (B-B type, 1.0 eq)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Degassed deionized water

  • Methanol (for precipitation)

Procedure:

  • Preparation :

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Degas all solvents and the deionized water by sparging with argon or nitrogen for at least 30 minutes.

  • Reaction Setup :

    • To a Schlenk flask equipped with a magnetic stir bar and condenser, add the triarylamine dibromide monomer (1.0 eq), the aryl diboronic ester comonomer (1.0 eq), the base (K₃PO₄, 3.0 eq), the palladium precursor (Pd(OAc)₂), and the phosphine ligand (SPhos).

    • Expert Insight: Adding the components in solid form before the solvent ensures a well-mixed initial state. The stoichiometry between the A-A and B-B monomers is paramount; any deviation will limit the achievable molecular weight according to the Carothers equation.[10]

  • Initiation of Polymerization :

    • Evacuate and backfill the flask with inert gas three times to ensure a completely oxygen-free environment.

    • Using a cannula or gas-tight syringe, add the degassed organic solvent (e.g., THF) followed by the degassed water. A typical solvent ratio might be 4:1 or 5:1 (organic:water).[9][11]

    • The mixture will likely be a suspension. Begin vigorous stirring.

  • Reaction Execution and Monitoring :

    • Heat the reaction mixture to the target temperature (typically 80-100 °C) and maintain for 24-48 hours.

    • The progress of the polymerization can be monitored by taking small aliquots from the reaction mixture, quenching them, and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC). The disappearance of monomer spots can also be tracked by Thin Layer Chromatography (TLC).

  • Workup and Polymer Isolation :

    • After the desired reaction time or molecular weight is achieved, cool the mixture to room temperature.

    • Dilute the reaction mixture with additional organic solvent (e.g., Toluene or THF).

    • Pour the organic solution dropwise into a large beaker of vigorously stirring methanol. The polymer should precipitate as a fibrous solid.

    • Causality: Polytriarylamines are soluble in solvents like THF and Toluene but insoluble in alcohols like methanol. This precipitation step is a crude but effective initial purification, removing unreacted monomers and inorganic salts.

    • Collect the precipitated polymer by filtration. Wash the solid extensively with water and then with methanol to remove residual salts and oligomers.

  • Purification :

    • For high-purity materials required for electronic devices, further purification is essential.

    • Soxhlet Extraction : This is a highly effective method. The crude polymer is placed in a cellulose thimble and extracted sequentially with solvents like methanol (to remove oligomers), acetone, and hexane (to remove catalyst residues and small molecules), and finally with a good solvent like chloroform or THF to collect the pure polymer.

    • Reprecipitation : An alternative is to re-dissolve the polymer in a minimal amount of a good solvent (e.g., THF) and re-precipitate it into an anti-solvent (e.g., methanol). This process should be repeated 2-3 times.

  • Drying :

    • Dry the purified polymer under high vacuum at an elevated temperature (e.g., 40-60 °C) for at least 24 hours to remove all residual solvents.

Part 3: Characterization and Data Analysis

Proper characterization is crucial to validate the synthesis and determine the properties of the resulting PTAA.

ParameterTechniqueTypical Expected ResultsSignificance
Molecular Weight (Mn, Mw) Gel Permeation Chromatography (GPC)Mn > 10 kDa, Mw > 20 kDaDetermines the chain length, impacting film-forming properties and charge mobility.
Polydispersity Index (PDI) Gel Permeation Chromatography (GPC)PDI < 2.5A measure of the molecular weight distribution. Lower PDI indicates a more uniform polymer.
Chemical Structure ¹H and ¹³C NMR SpectroscopyPeaks corresponding to the polymer backboneConfirms the successful formation of the desired polymer structure.
Optical Properties UV-Vis SpectroscopyAbsorption maxima (λ_max) in the UV regionProvides information on the electronic structure and conjugation length.
Electrochemical Properties Cyclic Voltammetry (CV)Reversible oxidation wavesDetermines the HOMO/LUMO energy levels, crucial for device energy level alignment.[1]

Part 4: Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Molecular Weight 1. Impure monomers.2. Incorrect stoichiometry (A-A/B-B).3. Inefficient catalyst or catalyst poisoning (oxygen).4. Insufficient reaction time.1. Recrystallize or chromatograph monomers before use.2. Carefully weigh monomers; use high-precision balance.3. Ensure rigorous inert atmosphere; use fresh, high-quality catalyst/ligand.4. Extend reaction time and monitor by GPC.
High Polydispersity (PDI) 1. Side reactions.2. Slow initiation relative to propagation.1. Optimize reaction temperature and base.2. Use a more active catalyst system or pre-catalyst.
Insoluble Product/Gels Cross-linking side reactions.Lower the reaction temperature. Ensure high monomer purity, as trifunctional impurities can cause cross-linking.
Reaction Stalls Catalyst deactivation.Ensure all reagents and solvents are thoroughly degassed. Use a higher catalyst loading or a more robust ligand.
Formation of Cyclic Products High dilution conditions; intramolecular reaction favored.Run the reaction at a higher concentration. Slow monomer addition can sometimes reduce the formation of cycles.[12]

References

  • Berdiyorov, G. R., El-Demellawi, J. K., & Al-Betar, A. (n.d.). Suzuki polycondensation for the synthesis of polytriarylamines: A method to improve hole-transport material performance in perovskite solar cells. ResearchGate. [Link]

  • Schlüter, A. D. (n.d.). Suzuki Polycondensation. ResearchGate. [Link]

  • Sugiyasu, K. (n.d.). Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization. ResearchGate. [Link]

  • Sturm, T., & Baumgarten, M. (2017). Mechanochemical Suzuki polycondensation – from linear to hyperbranched polyphenylenes. Green Chemistry. [Link]

  • Martín-García, B., et al. (2019). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • The Organic Chemistry Tutor. (2020). Suzuki Coupling. YouTube. [Link]

  • Yaron, D. (n.d.). Suzuki Cross-coupling Polymerizations of Triarylamine Boronate Monomers... ResearchGate. [Link]

  • Pittelkow, M. (n.d.). Poly(amidoamine)-Dendrimer-Stabilized Pd(0) Nanoparticles as a Catalyst for the Suzuki Reaction. [Link]

  • Kakinuma, S., et al. (2021). Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. Polymers. [Link]

  • Unbehaun, F., et al. (n.d.). Synthesis of linear unsubstituted poly(4,4′-triphenylamine) via Suzuki-Miyaura coupling of an asymmetric AB monomer. ResearchGate. [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Yokozawa, T. (2020). Nonstoichiometric Suzuki–Miyaura Polycondensation for the Synthesis of Aromatic Polymers. ResearchGate. [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

  • Inagi, J., et al. (2020). Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators. Polymer Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Shields, J. D., et al. (2015). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. Journal of the American Chemical Society. [Link]

  • Al-Juboor, Q. (2020). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Doping strategies for N,N-Bis(4-bromophenyl)-4-fluoroaniline HTL

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Doping Strategies for N,N-Bis(4-bromophenyl)-4-fluoroaniline as a Hole Transport Layer (HTL)

Executive Summary

N,N-Bis(4-bromophenyl)-4-fluoroaniline (hereafter referred to as F-Br2-TPA ) represents a class of halogenated triphenylamine derivatives utilized as Hole Transport Materials (HTM). Unlike pristine triphenylamine (TPA), the incorporation of electronegative Fluorine and heavy Bromine substituents significantly alters the electronic landscape. The Fluorine atom inductively withdraws electron density, deepening the Highest Occupied Molecular Orbital (HOMO) level (typically -5.3 to -5.5 eV), which enhances the Open Circuit Voltage (


) in solar cells but increases the ionization potential, making p-doping thermodynamically more challenging.

This guide details two validated doping protocols to transition F-Br2-TPA from a high-resistance intrinsic semiconductor to a conductive p-type layer:

  • Oxidative Doping (Li-TFSI/tBP): The industry standard for solution-processed perovskite solar cells (PSCs).

  • Molecular Charge-Transfer Doping (F4-TCNQ): A precision method for vacuum or solution processing, offering superior stability.

Material Profile & Electronic Band Structure

Before doping, the energetic baseline of F-Br2-TPA must be established to calculate dopant stoichiometry.

PropertyValue (Approx.)Mechanistic Insight
HOMO Level -5.4 eVDeepened by F-substitution (vs. -5.1 eV for standard TPA). Requires strong oxidants.
LUMO Level -2.1 eVEstimated from optical bandgap.
Solubility HighSoluble in Chlorobenzene (CB), Toluene, Chloroform due to non-planar propeller structure.
Substituent Effect -F (Para): Increases oxidative stability; improves hydrophobicity (moisture barrier).
Substituent Effect -Br (Para): Enhances intermolecular packing via halogen bonding; increases film density.

Protocol A: Oxidative Doping (Li-TFSI / tBP)

Application: Perovskite Solar Cells (n-i-p architecture). Mechanism: Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) acts as a p-dopant only in the presence of Oxygen. The Li+ ion stabilizes the superoxide radical, which oxidizes the TPA nitrogen. 4-tert-Butylpyridine (tBP) is added to prevent Li-salt aggregation and suppress recombination at the perovskite interface.

Reagents Required
  • Host: F-Br2-TPA (>99.5% purity).

  • Dopant: Li-TFSI (Pre-dissolved stock).

  • Additive: 4-tert-Butylpyridine (tBP).[1]

  • Solvent: Anhydrous Chlorobenzene (CB) and Acetonitrile (ACN).

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Li-TFSI Stock: Dissolve 520 mg Li-TFSI in 1 mL anhydrous Acetonitrile. (Concentration: ~1.8 M).

    • tBP: Use neat (liquid).

    • Host Solution: Dissolve 72.3 mg of F-Br2-TPA in 1 mL Chlorobenzene. (Concentration: ~60 mM).

  • Doping Formulation (The "Standard Recipe"):

    • To the 1 mL Host Solution, add:

      • 17.5 µL of Li-TFSI Stock solution.

      • 28.8 µL of neat tBP.

    • Note: This corresponds to a molar ratio of roughly 0.5 Li-TFSI per HTM and 3.3 tBP per HTM. Due to the deep HOMO of F-Br2-TPA, a slightly higher Li-loading (up to 20 µL) may be required compared to Spiro-OMeTAD.

  • Deposition:

    • Spin coat at 3000 rpm for 30 seconds (dynamic dispensing).

  • Activation (Critical Step):

    • The film must be exposed to dry air (humidity <10%) for 12–16 hours (overnight).

    • Why? The reaction

      
       is slow. Without oxygen exposure, the film remains insulating.
      

Protocol B: Molecular Charge-Transfer Doping (F4-TCNQ)

Application: OLEDs, OPV, and high-stability Perovskites. Mechanism: 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4-TCNQ) has a very deep LUMO (-5.2 eV). It energetically matches the HOMO of F-Br2-TPA, allowing direct electron transfer from the HTM to the dopant without oxygen. This forms a ground-state Charge Transfer (CT) complex.

Reagents Required
  • Host: F-Br2-TPA.

  • Dopant: F4-TCNQ (>99% sublimed grade).

  • Solvent: Chlorobenzene (CB).

Step-by-Step Methodology (Solution Co-processing)
  • Preparation of Solutions:

    • Host Solution: 20 mg/mL F-Br2-TPA in Chlorobenzene.

    • Dopant Solution: 2 mg/mL F4-TCNQ in Chlorobenzene. (Note: F4-TCNQ has limited solubility; mild heating to 40°C helps).

  • Mixing Strategy (Doping Ratio):

    • Target Doping: 2% to 4% by weight .

    • Calculation: For 1 mL of Host solution (20 mg Host), add 0.2 mL to 0.4 mL of Dopant solution.

    • Observation: The solution will immediately turn dark (often reddish-brown or green tint) upon mixing. This color change confirms the formation of the radical cation (

      
      ).
      
  • Deposition:

    • Spin coat immediately after mixing (to prevent aggregation of the CT complex).

    • Anneal at 60°C for 10 minutes to remove residual solvent.

    • Advantage:[1][2][3][4] No air oxidation step is required. The film is conductive immediately.

Visualization of Doping Workflows

The following diagrams illustrate the decision logic and process flow for both doping strategies.

DopingStrategy Start Start: F-Br2-TPA (Pristine Powder) Choice Select Application Start->Choice PathA Path A: Perovskite Solar Cells (Solution Process) Choice->PathA High Efficiency PathB Path B: OLED / Stable OPV (Water-Free) Choice->PathB High Stability MixA Mix in Chlorobenzene: + Li-TFSI (in ACN) + tBP (Neat) PathA->MixA SpinA Spin Coat MixA->SpinA Oxidize CRITICAL: Air Oxidation 12h @ <10% RH SpinA->Oxidize ResultA Conductive HTL (p-doped via Oxygen) Oxidize->ResultA MixB Mix in Chlorobenzene: + F4-TCNQ (2-4 wt%) PathB->MixB CTComplex Immediate CT Complex (Color Change) MixB->CTComplex SpinB Spin Coat & Anneal (60°C, 10 min) CTComplex->SpinB ResultB Conductive HTL (p-doped via Lewis Acid) SpinB->ResultB

Figure 1: Decision matrix and process flow for doping F-Br2-TPA. Path A relies on environmental oxidation, while Path B utilizes direct molecular electron transfer.

BandDiagram cluster_HTM F-Br2-TPA (Host) cluster_Dopant F4-TCNQ (Dopant) Vacuum Vacuum Level (0 eV) LUMO_H LUMO (-2.1 eV) HOMO_H HOMO (-5.4 eV) Target for Hole Extraction LUMO_D LUMO (-5.2 eV) Electron Acceptor State HOMO_H->LUMO_D e- Transfer (Spontaneous) HOMO_D HOMO (-8.3 eV)

Figure 2: Energy level alignment facilitating p-doping. The deep LUMO of F4-TCNQ sits near the HOMO of the fluorinated TPA, allowing spontaneous electron transfer.

Characterization & Validation

To ensure the protocol was successful, perform the following validation steps:

  • UV-Vis Spectroscopy:

    • Observation: Pristine F-Br2-TPA is transparent in the visible region (absorption < 400 nm).

    • Success Criteria: Upon doping (especially F4-TCNQ), a new absorption band should appear in the Near-IR (800–1000 nm) or visible range (500 nm), corresponding to the polaron (radical cation) state [1].

  • Conductivity Measurement (SCLC):

    • Fabricate a "Hole Only Device" (ITO / PEDOT:PSS / Doped-HTL / Au).

    • Measure J-V curves in the dark.

    • Fit using the Mott-Gurney law. A successful doping should increase hole mobility (

      
      ) from 
      
      
      
      to
      
      
      [2].
  • Photoluminescence (PL) Quenching:

    • Spin coat the doped HTL onto a Perovskite film.

    • Measure steady-state PL. Significant quenching compared to pristine HTL indicates efficient hole extraction.

References

  • Li, Z. et al. (2016). "The role of the F4-TCNQ dopant in the hole transport layer of perovskite solar cells." Applied Physics Letters. Link

  • Wang, S. et al. (2020). "Lewis-Acid Doping of Triphenylamine-Based Hole Transport Materials Improves the Performance and Stability of Perovskite Solar Cells." ACS Applied Materials & Interfaces.[3][5] Link

  • Abate, A. et al. (2013). "Lithium salts as 'redox active' p-type dopants for organic light-emitting diodes and perovskite solar cells." Physical Chemistry Chemical Physics. Link

  • Jeon, N.J. et al. (2014). "Solvent engineering for high-performance inorganic–organic hybrid perovskite solar cells." Nature. Link

Sources

Precision Layer-by-Layer Deposition of Hole Transport Layers (HTL) in p-i-n Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Core Directive

The inverted (p-i-n) perovskite solar cell (PSC) architecture has emerged as the dominant configuration for achieving operational stability and compatibility with tandem devices (e.g., Perovskite/Silicon). In this stack, the Hole Transport Layer (HTL) is the first critical junction deposited on the transparent conductive oxide (TCO). Its quality defines the crystallization of the subsequent perovskite layer and the hole extraction efficiency.

This guide moves beyond generic "spin-coating" instructions. It details the Layer-by-Layer (LbL) deposition physics, focusing on two industry-standard HTL classes: Self-Assembled Monolayers (SAMs) and Inorganic Oxides (NiOx) . We prioritize the causality of every step—explaining why a specific solvent wash or annealing ramp is necessary to preserve the integrity of the buried interface.

Material Selection: The Physics of the Interface

In a p-i-n stack (TCO / HTL / Perovskite / ETL / Metal), the HTL must satisfy three non-negotiable requirements:

  • Solvent Orthogonality: It must not dissolve in the polar aprotic solvents (DMF, DMSO) used for the subsequent perovskite deposition.

  • Surface Energy Matching: It must provide a wettable surface for the perovskite precursor to prevent dewetting (pinholes).

  • Hole Selectivity: It must align its Highest Occupied Molecular Orbital (HOMO) with the perovskite valence band while blocking electrons.

Comparative Analysis of HTL Candidates
FeatureSAMs (e.g., 2PACz, MeO-2PACz) Inorganic Oxide (NiOx) Polymer (PTAA)
Deposition Mechanism Chemical Anchoring (Chemisorption)Sol-Gel / SputteringPhysical Entanglement
Thickness Monolayer (~1-2 nm)10-50 nm10-30 nm
Solvent Resistance Excellent (Covalent Bond)Excellent (Inorganic)Good (High MW required)
Perovskite Wetting High (Tunable terminal groups)Variable (Often requires passivation)Poor (Hydrophobic, needs treatment)
PCE Potential >25% (State-of-the-Art)>22%>22%
Primary Failure Mode Incomplete coverage (Shunts)Surface defects / Trap statesSeries resistance / Dewetting

Visualizing the Charge Transport Pathway

The following diagram illustrates the energy alignment and charge dynamics in a p-i-n architecture using a SAM-based HTL.

PIN_Architecture ITO ITO (Anode) WF: ~4.7 eV HTL HTL (2PACz) HOMO: ~5.1 eV (Hole Extraction) ITO->HTL Ohmic Contact PVK Perovskite (Absorber) VB: ~5.4 eV | CB: ~3.9 eV (e- / h+ Generation) HTL->PVK Surface Passivation & Hole Selectivity ETL ETL (C60/PCBM) LUMO: ~4.0 eV (Electron Extraction) PVK->ETL Charge Separation Ag Ag/Cu (Cathode) WF: ~4.2 eV ETL->Ag Electron Collection

Caption: Energy level alignment in a p-i-n PSC. The HTL facilitates hole transfer from the Perovskite Valence Band (VB) to the ITO while blocking electrons.

Experimental Protocols

Protocol A: Self-Assembled Monolayer (2PACz) Deposition

Context: Carbazole-based phosphonic acids (e.g., 2PACz, MeO-2PACz) bind covalently to oxide surfaces (ITO/FTO). This protocol ensures a dense monolayer without insulating multilayers.

Reagents:

  • 2PACz: (2-(9H-carbazol-9-yl)ethyl)phosphonic acid (purity >99%).

  • Solvent: Anhydrous Ethanol or Isopropanol (IPA).

  • Substrate: Patterned ITO glass (15 Ω/sq).

Step-by-Step Workflow:

  • Substrate Activation (Critical):

    • Clean ITO sequentially in detergent, deionized water, acetone, and IPA (15 min ultrasonication each).

    • UV-Ozone Treatment: Treat ITO for 15-20 minutes immediately before deposition.

    • Mechanism:[1][2][3][4][5][6][7] This generates surface hydroxyl (-OH) groups on the ITO, which are required for the phosphonic acid anchor of the SAM to bind (condensation reaction).

  • Solution Preparation:

    • Dissolve 2PACz in Ethanol to a concentration of 0.3 – 0.5 mg/mL .

    • Sonicate for 10 min at room temperature. Use a PTFE (hydrophobic) filter (0.2 µm) if particles are visible, though fresh solutions are usually clear.

  • Deposition (Spin Coating):

    • Dispense 50-80 µL of solution onto the ITO (static dispense).

    • Spin at 3000 rpm for 30 seconds (Acceleration: 2000 rpm/s).

    • Note: The exact speed is less critical than coverage because the layer forms chemically, not physically.

  • Annealing (The Anchoring Step):

    • Place substrate on a hotplate at 100°C for 10 minutes .

    • Mechanism:[1][2][3][4][5][6][7] Thermal energy drives the condensation reaction, forming stable P-O-M (Phosphorus-Oxygen-Metal) bonds and removing water byproducts.

  • Solvent Washing (The Validation Step):

    • Allow the substrate to cool.[4][7]

    • Dynamically spin pure Ethanol (50 µL) over the substrate at 4000 rpm for 10s.

    • Reasoning: This removes unbound or physically adsorbed molecules (multilayers), leaving only the chemically bonded monolayer. Excess SAM molecules are insulating and increase series resistance (

      
      ).
      
  • Verification:

    • The surface should be extremely hydrophobic (Water Contact Angle > 80°). If the water droplet spreads, the SAM coverage is incomplete.

Protocol B: Sol-Gel NiOx Deposition

Context: For researchers requiring a robust, thicker inorganic layer (10-30 nm).

Reagents:

  • Precursor: Nickel(II) Acetate Tetrahydrate.

  • Solvent: Ethanol or 2-Methoxyethanol.

  • Stabilizer: Ethanolamine.

Step-by-Step Workflow:

  • Precursor Synthesis:

    • Dissolve Nickel Acetate (0.5 M) in Ethanol.

    • Add Ethanolamine (molar ratio 1:1 with Ni) to stabilize the solution and prevent precipitation.

    • Stir at 60°C for 2 hours until deep green and clear. Filter (0.45 µm PVDF).

  • Deposition:

    • Spin coat at 3000-4000 rpm for 30-45 seconds .

    • Tip: Pre-wetting the substrate improves uniformity.

  • Calcination (Conversion):

    • Anneal at 300°C - 500°C for 60 minutes in air.

    • Mechanism:[1][2][3][4][5][6][7] High temperature is required to decompose the organic acetate ligands and crystallize the NiOx lattice.

    • Constraint: This high thermal budget limits the use of flexible polymer substrates (PEN/PET).

  • Interface Passivation (Optional but Recommended):

    • After cooling, spin coat a dilute layer of pure ethanolamine or a SAM (like 2PACz) on top to passivate surface hydroxyl defects before perovskite deposition.

The Layer-by-Layer Workflow Visualization

This diagram details the operational flow for the SAM-based process, highlighting the "Self-Limiting" nature of the deposition.

SAM_Deposition start Clean ITO Substrate activate UV-Ozone Treatment (Generate -OH groups) start->activate dispense Dispense 2PACz Solution (0.5 mg/mL in EtOH) activate->dispense Immediate Transfer spin Spin Coat (3000 rpm, 30s) dispense->spin anneal Thermal Annealing (100°C, 10 min) Formation of P-O-M Bonds spin->anneal Drive Condensation wash Solvent Wash (Ethanol) Remove Unbound Molecules anneal->wash Critical Step check QC: Contact Angle > 80° wash->check check->start Fail (Re-clean) perovskite Ready for Perovskite Deposition check->perovskite Pass

Caption: Workflow for SAM deposition. The 'Wash' step ensures a monolayer, preventing resistive losses.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low

Poor coverage of HTL (Shunts) or Energy Mismatch.Increase SAM concentration; Check ITO cleanliness (UV-Ozone is mandatory).
S-shaped J-V Curve High Series Resistance (

) due to insulating HTL.
Wash step missed. Ensure rigorous solvent washing to remove SAM multilayers.
Perovskite Dewetting Surface energy of HTL is too low (too hydrophobic).Use a wetting agent in the perovskite precursor or switch to MeO-2PACz (better wetting than 2PACz).
Hysteresis Interfacial defects / Ion migration.Passivate the HTL/Perovskite interface.[8][9] For NiOx, add a SAM interlayer.[10]

References

  • Al-Ashouri, A. et al. "Monolithic all-perovskite tandem solar cells with 29.15% efficiency." Science, 2020. Link (Seminal work on 2PACz SAMs).

  • Li, X. et al. "Self-Assembled Monolayer Hole Transport Layers for High-Performance and Stable Inverted Perovskite Solar Cells." Energy & Fuels, 2022.[3][11] Link

  • Magomedov, A. et al. "Self-Assembled Hole Transporting Monolayers in p-i-n Perovskite Solar Cells." Advanced Energy Materials, 2018. Link

  • Boyd, C.C. et al. "Barrier Design to Prevent Metal-Induced Degradation and Improve Thermal Stability in Perovskite Solar Cells." ACS Energy Letters, 2019. Link (Discusses NiOx/Barrier layers).

  • Ossila. "Self-Assembled Monolayers (SAMs) in Perovskite Solar Cells." Application Note. Link

Sources

Troubleshooting & Optimization

Strategies to improve charge extraction efficiency at the HTL/perovskite interface

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Charge Extraction at the HTL/Perovskite Interface

Welcome to the Advanced Materials Technical Support Hub. This guide addresses critical bottlenecks in Hole Transport Layer (HTL) dynamics for Perovskite Solar Cells (PSCs). It is designed for researchers requiring high-fidelity protocols to resolve charge accumulation, recombination losses, and interfacial instability.

Module 1: Diagnostic Hub (Troubleshooting)

Q1: My J-V curves exhibit an "S-shape" (inflection point) near


. What is physically happening at the interface? 

A: The S-shaped kink indicates a severe charge extraction barrier , often caused by a mismatch in energy levels or a non-ohmic contact.[1][2]

  • Root Cause: Charges are accumulating at the Perovskite/HTL interface because the HTL's Highest Occupied Molecular Orbital (HOMO) is not sufficiently aligned with the Perovskite's Valence Band Maximum (VBM), or the interface has a high density of trap states acting as a capacitor.

  • Immediate Fix:

    • Check Band Alignment: If using organic HTLs (e.g., Spiro-OMeTAD), ensure the dopant concentration (Li-TFSI/tBP) is sufficient to lower the Fermi level.

    • Interfacial Dipole: For inverted (p-i-n) structures, the ITO/HTL interface may need a dipole modifier. Switch to Self-Assembled Monolayers (SAMs) like 2PACz or MeO-2PACz to eliminate the Schottky barrier often seen with solution-processed NiO

      
      .
      

Q2: I am observing significant hysteresis between forward and reverse scans. Is this an HTL failure?

A: Hysteresis is a symptom of ion migration and interfacial charge trapping. While the perovskite bulk contributes, the HTL interface is the primary accumulation zone .

  • Mechanism: Mobile ions migrate to the interface under bias, screening the built-in field. If the HTL interface has deep traps (under-coordinated Pb

    
    ), these ions stabilize there, causing transient capacitive effects.
    
  • Solution: Implement a 2D-Perovskite Passivation Layer (e.g., PEAI or OAI) between the 3D perovskite and the HTL. This physically blocks ion migration and chemically passivates surface defects.

Q3: My Fill Factor (FF) degrades rapidly under continuous illumination (Light Soaking).

A: This suggests chemical instability or dopant migration .

  • Spiro-OMeTAD Users: Li-TFSI is hygroscopic. Under light and heat, Li

    
     ions can migrate into the perovskite, degrading it.
    
  • Fix: Switch to dopant-free HTLs (e.g., polymeric PTAA with specific molecular weight tuning) or use hydrophobic SAMs in inverted architectures which inherently resist ion diffusion.

Module 2: Strategic Intervention Protocols
Strategy A: Self-Assembled Monolayers (SAMs) for p-i-n Architectures

Best for: Eliminating interfacial non-radiative recombination and maximizing


.

The Logic: Traditional NiO


 HTLs suffer from low conductivity and poor surface contact. Phosphonic acid-based SAMs (e.g., 2PACz ) chemically anchor to the ITO substrate, providing a conformal, single-molecule layer that aligns energy levels via intrinsic dipoles.

Experimental Protocol:

  • Substrate Prep: Clean ITO glass rigorously (Detergent

    
     Water 
    
    
    
    Acetone
    
    
    IPA). Crucial: Treat with UV-Ozone for 15 min immediately before deposition to generate surface -OH groups for anchoring.
  • Solution Prep: Dissolve 2PACz (0.3–0.5 mg/mL) in anhydrous Ethanol. Sonicate for 10 min.

  • Deposition: Spin-coat at 3000 rpm for 30s.

  • Annealing: Anneal at 100°C for 10 min to promote condensation reactions (P-O-M bond formation).

  • Washing (The "Self-Limiting" Step): Dynamically spin pure ethanol over the film to remove unbound molecules. This ensures a true monolayer.

Visualizing the Mechanism:

SAM_Mechanism cluster_0 Step 1: Anchoring cluster_1 Step 2: Alignment cluster_2 Step 3: Interface ITO_Surface ITO Surface (-OH groups) Binding Condensation Reaction (-H2O) ITO_Surface->Binding SAM_Molecule 2PACz Molecule (Phosphonic Acid Head) SAM_Molecule->Binding Dipole Dipole Formation (Work Function Shift) Binding->Dipole Covalent Bond Hole_Selectivity Hole Selectivity (Electron Blocking) Dipole->Hole_Selectivity Perovskite Perovskite Growth (Wettability Control) Hole_Selectivity->Perovskite Defect_Passivation Defect Passivation (Reduced Traps) Perovskite->Defect_Passivation Conformal Contact

Caption: Mechanism of 2PACz SAMs facilitating energy alignment and defect passivation at the ITO/Perovskite interface.

Strategy B: 2D/3D Heterostructure Passivation (n-i-p)

Best for: Reducing surface trap density and blocking ion migration in standard architectures.

The Logic: The perovskite surface is rich in halide vacancies (under-coordinated Pb


). Large organic cations (e.g., PEAI, OAI) form a 2D layered perovskite cap. This wide-bandgap layer acts as an electron blocking layer and passivates surface defects.

Experimental Protocol:

  • Perovskite Deposition: Spin-coat your 3D perovskite (e.g., FAPbI

    
    ) as standard. Do not anneal yet (if using flash-anneal method) OR anneal fully (if using post-treatment method). Note: Post-treatment is more reproducible.
    
  • Passivator Prep: Dissolve PEAI (Phenethylammonium Iodide) at 5–10 mg/mL in Isopropanol (IPA).

  • Dynamic Coating: Spin the 3D perovskite substrate at 4000 rpm.

  • Dispense: Drop 50-100 µL of the PEAI solution during rotation.

  • Annealing: Anneal at 100°C for 5-10 min.

    • Checkpoint: The film should remain shiny black. If it turns yellow, the 2D layer is too thick and insulating.

Strategy C: Controlled Oxidation of Spiro-OMeTAD

Best for: Ensuring high conductivity in organic HTLs.

The Logic: Spiro-OMeTAD is intrinsically insulating. It requires oxidation (p-doping) to generate radical cations (Spiro


). The standard Li-TFSI doping reaction is oxygen-dependent .

Troubleshooting Protocol:

  • Issue: Device has high series resistance (

    
    ) immediately after fabrication.
    
  • Correction: The "Aging" Step.

    • After depositing Spiro-OMeTAD (doped with Li-TFSI and tBP), store the devices in a Dry Air desiccator (Relative Humidity < 10%) for 12–16 hours in the dark.

    • Do not store in Nitrogen immediately. The reaction

      
       requires oxygen.[3]
      
    • Advanced Alternative: Use Cobalt(III) complexes (e.g., FK209) as a co-dopant. This allows for instant oxidation, removing the need for overnight air exposure and improving reproducibility.

Module 3: Validation & Characterization Suite

To confirm your strategy improved charge extraction, you must quantify the interface kinetics.

Table 1: Key Characterization Metrics

TechniqueMetric to AnalyzeSuccess Indicator
Steady-State PL PL Quenching Efficiency (PLQ)High Quenching. The PL intensity of Perovskite/HTL should be <10% of bare Perovskite.
TRPL (Time-Resolved PL) Carrier Lifetime (

)
Short Lifetime. Fast decay indicates rapid charge transfer to the HTL (vs. slow decay in bare film).
SCLC (Space Charge Limited Current) Hole Mobility (

)
Increased Mobility. Hole-only device (ITO/HTL/Au) current should increase.
UPS (UV Photoelectron Spectroscopy) Work Function (

) & VBM
Energy Alignment. HTL HOMO should be 0.1–0.3 eV shallower than Perovskite VBM.

Troubleshooting Decision Tree:

Troubleshooting_Tree Start Start: Low PCE / S-Shape Check_JV Analyze J-V Curve Start->Check_JV S_Shape Is there an S-Shape? Check_JV->S_Shape Yes_S Yes: Extraction Barrier S_Shape->Yes_S Yes No_S No: Check Hysteresis S_Shape->No_S No Barrier_Check Check Energy Alignment (UPS) Yes_S->Barrier_Check Doping_Check Check HTL Conductivity Yes_S->Doping_Check Hysteresis_Check High Hysteresis? No_S->Hysteresis_Check Fix_Alignment Action: Change SAM / Dipole Barrier_Check->Fix_Alignment Fix_Doping Action: Oxidize Spiro / Add Co-dopant Doping_Check->Fix_Doping Passivation Action: Apply 2D Layer (PEAI) Hysteresis_Check->Passivation Yes

Caption: Decision tree for diagnosing charge extraction failures based on J-V characteristics.

References
  • Alharbi, E. A., et al. (2021). "Atomic-level passivation mechanism of ammonium salts enabling highly efficient perovskite solar cells."[4] Nature Communications.[4] Link

  • Li, D., et al. (2024).[5] "Co-adsorbed self-assembled monolayer enables high-performance perovskite and organic solar cells."[6] ResearchGate.[7][8] Link

  • Wu, Y., et al. (2024).[5] "Enhancing efficiency and stability in perovskite solar cells: innovations in self-assembled monolayers." Frontiers in Energy Research. Link

  • Zekry, A. A., & El-Dllal, G. (1988). "Effect of MS contact on the electrical behavior of solar cells." Solid-State Electronics. (Cited for S-shape mechanism analysis).[1][7][9] Link

  • Pellaroque, A., et al. (2019). "Protocol for Quantifying the Doping of Organic Hole-Transport Materials." ACS Energy Letters. Link

  • Chen, C.-P., et al. (2024).[10] "Indoor perovskite solar cell based on self-assembled monolayers achieves 42% efficiency."[10] pv magazine. Link

Sources

Purity requirements for N,N-Bis(4-bromophenyl)-4-fluoroaniline in optoelectronics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Engineering Support Knowledge Base for the Optoelectronics Division. It is designed to address high-level inquiries regarding the precursor N,N-Bis(4-bromophenyl)-4-fluoroaniline (CAS: 3436-12-2), a critical building block for Hole Transport Materials (HTMs).

Executive Summary: The "Electronic Grade" Imperative

In the synthesis of pharmaceutical intermediates, a purity of 98-99% is often acceptable because subsequent biological assays or purification steps can mitigate risks. In optoelectronics, this is a failing grade. [1]

N,N-Bis(4-bromophenyl)-4-fluoroaniline is the primary scaffold for synthesizing fluorinated triarylamine polymers and small molecules used in Hole Transport Layers (HTL) . The presence of impurities at the parts-per-million (ppm) level does not just lower yield—it actively destroys the electronic landscape of the final device.

The Golden Rule:

Impurity atoms are not just inert fillers; in an OLED, every impurity atom is a potential charge trap or exciton quencher.[1]

Core Specification Table
ParameterStandard Grade (Synthesis)Electronic Grade (Device Ready)Criticality
Purity (HPLC) > 98.0%> 99.95% Critical: Prevents charge trapping.
Mono-bromo Analog < 1.0%< 0.05% Critical: Prevents chain termination during polymerization.
Trace Metals (Pd, Cu) < 50 ppm< 5 ppm High: Metals quench excitons and reduce lifetime.[1]
Halogens (Cl, I) < 100 ppm< 10 ppm High: Corrodes interfaces; alters HOMO/LUMO levels.[1]
Volatiles (TGA) < 0.5%< 0.1% Medium: Affects vacuum deposition stability.

Troubleshooting Guide: The "Why" Behind the Failures

This section addresses specific tickets received from R&D teams regarding device failure modes linked to this precursor.

Issue #1: "My polymerization yield is low, and the film morphology is poor."

Diagnosis: Chain Termination via Mono-Brominated Impurity. The synthesis of this precursor usually involves the bromination of 4-fluoro-N-phenylaniline or a coupling reaction. If the reaction is incomplete, you retain the mono-bromo species (N-(4-bromophenyl)-4-fluoro-N-phenylaniline).

  • The Mechanism: In Buchwald-Hartwig or Suzuki polycondensation, the di-bromo functionality is required to grow the polymer chain. A mono-bromo impurity acts as a "cap," permanently stopping chain growth.[1]

  • Result: Low molecular weight oligomers that crystallize easily, destroying the amorphous film required for smooth HTLs.[1]

Issue #2: "The device works initially but degrades rapidly (Low T50 lifetime)."

Diagnosis: Trace Metal Contamination (Palladium/Copper). You likely used a Pd-catalyst (e.g., Pd(dppf)Cl2 or Pd(OAc)2) to synthesize the precursor.

  • The Mechanism: Transition metals have d-orbitals that sit deep within the bandgap of organic semiconductors. They act as Deep Traps . Instead of transporting a hole to the emission layer, the charge gets "stuck" at the metal atom.

  • Result: Non-radiative recombination (heat generation) instead of light emission. This heat locally degrades the organic layer, causing black spots and voltage drift.

Visualizing the Failure Cascade

The following diagram illustrates how specific impurities at the precursor stage propagate to device failure.

ImpurityCascade Impurity_Mono Impurity: Mono-bromo Species Polymerization Polymerization / Coupling Impurity_Mono->Polymerization Chain Termination Impurity_Metal Impurity: Trace Pd/Cu Impurity_Metal->Polymerization Catalyst Carryover Result_Oligomer Low MW Oligomers Polymerization->Result_Oligomer Result_Trap Deep Charge Traps Polymerization->Result_Trap Device_Morph Film Crystallization (Roughness) Result_Oligomer->Device_Morph Device_Quench Exciton Quenching (Non-Radiative) Result_Trap->Device_Quench Failure_Short Short Circuit / Leakage Device_Morph->Failure_Short Failure_Life Reduced Lifetime (T50) Device_Quench->Failure_Life

Figure 1: The propagation of chemical impurities into optoelectronic failure modes.

Analytical Protocols (Self-Validating Systems)

To ensure "Electronic Grade" status, you cannot rely on a simple melting point test.[1] Use the following multi-modal validation.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Detect organic impurities (isomers, mono-bromo species).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or equivalent), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (improves peak shape for amines).

    • Solvent B: Acetonitrile (ACN).[2][3]

  • Gradient: 60% B to 100% B over 20 minutes. Hold 100% B for 5 mins.

  • Detection: UV-Vis Diode Array at 290 nm (absorption max for triphenylamine core) and 254 nm .

  • Pass Criteria: Main peak area > 99.9%. No single impurity > 0.05%.

Protocol B: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Objective: Quantify trace metals (Pd, Cu, Fe, Na).[1]

  • Digestion: Microwave digestion of 50mg sample in ultra-pure Nitric Acid (HNO3).

  • Critical Limit: Total transition metals must be < 10 ppm for HTL applications.

Purification Workflow: From Crude to Crystal

If your batch fails the specifications above, follow this purification hierarchy. Note: Column chromatography is often insufficient for removing the final traces of isomers; recrystallization and sublimation are preferred.

Step 1: Solvent Recrystallization

The polarity difference between the mono-bromo impurity and the target bis-bromo compound is slight. A dual-solvent system is required.

  • Dissolution: Dissolve crude solid in minimal boiling Toluene or Chloroform .

  • Precipitation: Slowly add hot Ethanol or Methanol (Anti-solvent) until turbidity just appears.

  • Cooling: Allow to cool to Room Temperature (RT) slowly (2 hours), then to 4°C. Rapid cooling traps impurities.

  • Wash: Filter and wash with cold Ethanol.

Step 2: Vacuum Sublimation (The Final Polish)

For device fabrication, sublimation is mandatory to remove volatile solvents and inorganic salts that recrystallization leaves behind.

  • Pressure: < 10^-5 Torr (High Vacuum).

  • Temperature: Gradient required.

    • Zone 1 (Source): ~180°C - 220°C (Determine via TGA).

    • Zone 2 (Product): Slightly below melting point.

    • Zone 3 (Impurity): Cooler zone for volatiles.

PurificationFlow Start Crude Synthesis Batch Step1 1. Silica Filtration (Remove bulk catalyst) Start->Step1 Step2 2. Recrystallization (Toluene/Ethanol) Step1->Step2 Check1 QC Check: HPLC > 99.5%? Step2->Check1 Step3 3. Vacuum Sublimation (< 10^-5 Torr) Check1->Step3 Yes Reject Repeat Recrystallization Check1->Reject No Final Electronic Grade (>99.95% Pure) Step3->Final Reject->Step2

Figure 2: Recommended purification lifecycle for optoelectronic precursors.

Frequently Asked Questions (FAQ)

Q: Can I use "Reagent Grade" (98%) for initial device screening? A: No. Impurities at 2% will dominate the charge transport physics. You will measure the properties of the impurities, not the material. For example, a 1% mono-bromo impurity can reduce hole mobility by an order of magnitude due to trap states [1].[1]

Q: Why is the Fluorine atom important in this molecule? A: The fluorine atom on the pendant phenyl ring exerts an inductive effect (-I), which deepens the HOMO energy level compared to non-fluorinated triphenylamine. This improves oxidative stability and aligns energy levels better with common host materials [2].

Q: I see a small shoulder peak on my HPLC. Is this acceptable? A: Likely not. A shoulder usually indicates an isomer (e.g., 2-bromo instead of 4-bromo). Isomers disrupt the pi-pi stacking in the solid state, reducing carrier mobility. This batch should be re-purified.

References

  • Scholz, S. et al. (2015).[1] Influence of material impurities on the lifetime of organic light-emitting diodes.[4][5][6] Applied Physics Letters.

  • Giebink, N. C. et al. (2008).[1] Intrinsic luminance loss in phosphorescent small-molecule organic light emitting devices. Journal of Applied Physics.

  • Sigma-Aldrich. (n.d.). Specification Sheet: N,N-Bis(4-bromophenyl)-4-fluoroaniline.

  • Kondakov, D. Y. (2009).[1] Role of impurities in the degradation of organic light-emitting diodes.[5] Journal of Applied Physics.

Sources

Validation & Comparative

Comparative Analysis: Fluorinated vs. Non-Fluorinated Triarylamine Hole Transport Materials (HTMs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of high-performance Perovskite Solar Cells (PSCs) and Organic Light Emitting Diodes (OLEDs), Triarylamine derivatives represent the gold standard for Hole Transport Materials (HTMs). However, the choice between Fluorinated and Non-Fluorinated variants is a critical decision point that dictates device longevity and voltage potential.

The Verdict: While non-fluorinated triarylamines (e.g., standard Spiro-OMeTAD) offer established synthetic routes and baseline efficiency, fluorinated analogs systematically outperform them in operational stability and Open Circuit Voltage (


) . The incorporation of fluorine atoms induces a deep HOMO level alignment and hydrophobic shielding, essential for commercial viability, albeit at a higher initial synthetic complexity.

Mechanistic Insight: The "Fluorine Effect"[1]

To understand the performance divergence, we must look beyond simple efficiency numbers and analyze the molecular causality.

Electronic Structure Tuning (Inductive Effect)

Fluorine is the most electronegative element. When substituted onto the triarylamine core (or its peripheral phenyl rings), it exerts a strong electron-withdrawing inductive effect (-I effect).

  • Non-Fluorinated: Standard alkoxy-substituted triarylamines often possess shallow HOMO levels (approx. -5.0 to -5.1 eV). This can lead to energy misalignment with the valence band of modern perovskites, causing voltage loss (

    
     deficit).
    
  • Fluorinated: Fluorination stabilizes the molecular orbitals, deepening the HOMO level (e.g., to -5.2 eV or lower). This deepening increases the energy gap between the HTM HOMO and the Perovskite/ETL LUMO, directly increasing the

    
    .
    
Supramolecular Packing & Stability[2]
  • Hydrophobicity: C-F bonds are highly hydrophobic. A fluorinated HTM layer acts as a moisture barrier, preventing water ingress into the hygroscopic perovskite layer.

  • Non-Covalent Interactions: Fluorine atoms facilitate specific intermolecular interactions (C–F···H, C–F···S, and C–F···

    
    ). These "conformational locks" planarize the molecule and enhance 
    
    
    
    -
    
    
    stacking, which is critical for high hole mobility.
Visualization: The Fluorination Impact Pathway[1]

FluorinationEffect Fluorine Fluorine Substitution Inductive Inductive Effect (-I) Fluorine->Inductive Intermolecular Non-Covalent Interactions (F...H) Fluorine->Intermolecular Hydrophobicity Increased Hydrophobicity Fluorine->Hydrophobicity HOMO Deepened HOMO Level Inductive->HOMO Packing Enhanced Molecular Packing Intermolecular->Packing Barrier Moisture Barrier Hydrophobicity->Barrier Voc Higher Voc HOMO->Voc Better Band Alignment Mobility Higher Hole Mobility Packing->Mobility Improved Charge Hopping Stability Long-Term Device Stability Packing->Stability Thermal Robustness Barrier->Stability Prevents Degradation

Figure 1: Causal pathway illustrating how fluorination translates atomic properties into macroscopic device performance.

Comparative Performance Data

The following data summarizes typical performance deltas between a standard non-fluorinated HTM (e.g., Spiro-OMeTAD or PTAA) and its fluorinated counterpart (e.g., Spiro-4F or F-substituted analogs like DTP-FOS) under optimized conditions.

FeatureNon-Fluorinated HTM (Reference)Fluorinated HTM (Alternative)Impact Analysis
HOMO Level -5.00 to -5.12 eV-5.20 to -5.50 eVDeepened: Better alignment with perovskite VB; minimizes energy loss.
Hole Mobility (

)

to



to


Enhanced: Tighter

-

stacking facilitates faster charge transport.
Open Circuit Voltage (

)
1.05 - 1.10 V1.14 - 1.20 VIncreased: Direct result of the deeper HOMO level.
Moisture Contact Angle ~70° - 80°> 95°Superior: "Teflon-like" effect repels water, extending device life.
Operational Stability (T80) < 500 hours> 1000 hoursCritical: Fluorinated devices retain >80% efficiency significantly longer under heat/light.
Synthesis Cost ModerateHigh (Initial)Trade-off: Fluorinated precursors are more expensive, but LCOE may be lower due to lifetime.

Data synthesized from recent high-impact studies (see References [1][2][3]).

Experimental Protocol: Self-Validating Hole Mobility Measurement

To objectively compare these materials in your own lab, you cannot rely on generic literature values. You must measure Hole Mobility using the Space Charge Limited Current (SCLC) method.[1][2] This protocol includes self-validation steps to ensure you are measuring bulk mobility, not contact resistance.

Protocol: SCLC Measurement for HTMs

Objective: Determine intrinsic hole mobility (


) of Fluorinated vs. Non-Fluorinated films.

Device Structure: ITO / PEDOT:PSS / HTM (Variable Thickness) / Au (Note: This is a "Hole-Only" device. The high work function of Au and PEDOT:PSS prevents electron injection).

Step-by-Step Methodology:
  • Substrate Prep (Critical):

    • Etch ITO glass. Sonicate in detergent, deionized water, acetone, and isopropanol (15 min each).

    • Self-Validation: Measure contact angle of water on ITO after UV-Ozone treatment. It must be <5° (superhydrophilic) to ensure uniform PEDOT:PSS coating.

  • PEDOT:PSS Deposition:

    • Spin-coat PEDOT:PSS at 4000 rpm for 30s. Anneal at 150°C for 20 min.

  • HTM Deposition (The Variable):

    • Prepare solutions of Non-Fluorinated and Fluorinated HTMs in Chlorobenzene (e.g., 20-60 mg/mL).

    • Doping: If comparing doped states, add Li-TFSI and tBP. Note: Fluorinated HTMs often require adjusted doping ratios due to solubility differences.

    • Spin-coat to achieve thicknesses (

      
      ) ranging from 80 nm to 200 nm.
      
    • Self-Validation: You MUST fabricate devices with at least 3 different thicknesses. SCLC validity depends on the

      
       relationship (see below).
      
  • Top Electrode:

    • Thermally evaporate 80-100 nm of Gold (Au) under high vacuum (

      
       Torr).
      
  • Measurement & Analysis:

    • Perform J-V sweep (0 to 5V) in the dark.

    • Fit the "Child's Law" region (where

      
      ) using the Mott-Gurney equation:
      
      
      
      
    • Self-Validation Check: Plot

      
       vs. 
      
      
      
      . The slope should confirm the thickness dependence. If the data does not fit the
      
      
      regime, your device is trap-limited or contact-limited, and the calculated mobility is invalid.
Visualization: SCLC Workflow

SCLC_Protocol Prep 1. Substrate Cleaning (UV-Ozone) Deposition 2. HTM Deposition (Variable Thickness L) Prep->Deposition Fab 3. Au Evaporation (Hole-Only Device) Deposition->Fab Measure 4. Dark J-V Sweep Fab->Measure Validation 5. Validation Check: Is J proportional to V^2? Measure->Validation Calc 6. Extract Mobility (µ) (Mott-Gurney) Validation->Calc Yes Fail Invalid: Contact/Trap Limited Validation->Fail No

Figure 2: Validated workflow for extracting intrinsic hole mobility.

Economic & Synthetic Viability

For researchers and drug development professionals accustomed to Structure-Activity Relationships (SAR), the "Fluorine Tax" is a familiar concept.

  • Synthesis: Fluorinated triarylamines generally require fluorinated aryl halide precursors (e.g., 1-bromo-2,4-difluorobenzene). These are commercially available but more expensive than their hydrogenated counterparts. The synthesis typically involves Buchwald-Hartwig amination or Suzuki coupling.

  • Purification: Fluorinated compounds often exhibit different solubility profiles (lipophilicity). This can actually simplify purification in some cases by altering retention times in chromatography, but it may complicate solution processing if the material becomes too insoluble in standard green solvents.

  • Cost-Benefit: While the gram-for-gram cost is higher (approx. 20-40% premium), the Levelized Cost of Electricity (LCOE) favors fluorinated HTMs. The dramatic increase in stability (T80 lifetime) means the solar module lasts longer, amortizing the initial material cost effectively.

References

  • Heteroatom engineering of ortho-fluorinated triarylamine based hole transport materials for enhanced performance in perovskite solar cells. Journal of Materials Chemistry A. (2026).

  • Fluorinated Quasi 2D Perovskite Solar Cells with Improved Stability and Over 19% Efficiency. ResearchGate. (2025).

  • Influence of Fluorinated Components on Perovskite Solar Cells Performance and Stability. Advanced Functional Materials / ResearchGate.

  • Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Fluxim. (2026).

Sources

Performance Analysis: Devices Based on N,N-Bis(4-bromophenyl)-4-fluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Photovoltaic Engineers Focus: Application of N,N-Bis(4-bromophenyl)-4-fluoroaniline as a precursor for high-performance Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs) and OLEDs.

Executive Summary: The Fluorine Advantage

N,N-Bis(4-bromophenyl)-4-fluoroaniline (CAS: 1429194-04-6) is not a standalone active layer but a critical monomer intermediate used to synthesize advanced Fluorinated Triphenylamine (F-TPA) polymers and small molecules.

In the competitive landscape of organic electronics, this molecule addresses the two fatal flaws of standard triphenylamine (TPA) materials: oxidative instability and shallow HOMO levels . By introducing a fluorine atom at the para-position of the TPA core, researchers engineer Hole Transport Materials (HTMs) that exhibit:

  • Deepened HOMO Levels: Better energy alignment with perovskite valence bands, increasing Open Circuit Voltage (

    
    ).
    
  • Hydrophobicity: Enhanced moisture resistance, significantly extending device lifetime (

    
    ).
    
  • Dopant-Free Operation: High intrinsic mobility allows for the elimination of hygroscopic dopants (like Li-TFSI), further boosting stability.

Comparative Performance Analysis

The following analysis compares HTMs derived from N,N-Bis(4-bromophenyl)-4-fluoroaniline (referred to here as F-TPA-Polymer ) against the non-fluorinated standard (TPA-Polymer) and the industry benchmark (Spiro-OMeTAD).

Quantitative Performance Matrix
MetricF-TPA-Polymer (Target)Standard TPA-Polymer (Alternative)Spiro-OMeTAD (Benchmark)
Precursor N,N-Bis(4-bromophenyl)-4-fluoroaniline N,N-Bis(4-bromophenyl)anilineSpirobifluorene derivative
HOMO Level -5.30 to -5.50 eV (Deep)-5.10 to -5.20 eV (Shallow)-5.22 eV
Hole Mobility ~10⁻⁴ to 10⁻³ cm²/Vs ~10⁻⁵ cm²/Vs~10⁻⁴ cm²/Vs (Doped)
PCE (Solar) 17.0% - 19.1% 13.0% - 15.0%18.0% - 22.0%
Stability (

)
>1000 hours (Ambient) <500 hours<500 hours (Doped)
Hydrophobicity High (Contact Angle >90°) ModerateLow (Hygroscopic Dopants)
Cost Efficiency High (Simple Synthesis)HighLow (Complex Synthesis)
Critical Technical Insights
  • The

    
     Boost:  The fluorine substituent is strongly electronegative. When this monomer is polymerized (e.g., via Yamamoto coupling), the resulting polymer's HOMO level shifts away from the vacuum level. This creates a larger energy offset with the perovskite conduction band, directly increasing the thermodynamic limit of the cell's voltage (
    
    
    
    ).
  • Stability Mechanism: Standard TPA devices degrade because the electron-rich nitrogen is prone to oxidation. The fluorine atom withdraws electron density from the ring, stabilizing the radical cation formed during hole transport. Furthermore, the C-F bond induces a surface energy change that repels water, protecting the underlying perovskite layer from humidity-induced degradation.

Mechanistic Visualization

Energy Level Alignment & Charge Transport

The diagram below illustrates why the F-TPA derivative outperforms the standard TPA. The "Deep HOMO" prevents voltage loss and blocks electron recombination.

EnergyDiagram cluster_0 Perovskite Active Layer cluster_1 Hole Transport Layer (HTL) CB Conduction Band (-3.9 eV) LUMO_F LUMO (F-TPA) (-2.2 eV) CB->LUMO_F Electron Blocking VB Valence Band (-5.4 eV) HOMO_F HOMO (F-TPA) (-5.35 eV) *Perfect Match* VB->HOMO_F Efficient Hole Extraction HOMO_Std HOMO (Std TPA) (-5.10 eV) *Energy Loss* VB->HOMO_Std Voltage Loss (Voc drop)

Caption: Energy level alignment showing the superior matching of Fluorinated TPA (blue) with Perovskite Valence Band compared to Standard TPA (yellow), minimizing energy loss.

Experimental Protocol: Device Fabrication

This protocol describes the fabrication of a p-i-n Perovskite Solar Cell using a polymer synthesized from N,N-Bis(4-bromophenyl)-4-fluoroaniline.[1]

Prerequisites:

  • Monomer: N,N-Bis(4-bromophenyl)-4-fluoroaniline (CAS 1429194-04-6).[2]

  • Polymerization: Synthesis of Poly(F-TPA) via Yamamoto coupling (Ni(COD)2 catalyst).

  • Substrate: ITO-coated glass.

Step-by-Step Fabrication Workflow
  • Substrate Preparation:

    • Sonicate ITO glass in detergent, deionized water, acetone, and isopropanol (15 min each).

    • Treat with UV-Ozone for 20 minutes to increase work function and wettability.

  • Hole Transport Layer (HTL) Deposition:

    • Solution: Dissolve the F-TPA polymer in Chlorobenzene (concentration: 5 mg/mL).

    • Deposition: Spin-coat at 4000 rpm for 30 seconds.

    • Annealing: Bake at 100°C for 10 minutes to remove solvent and align polymer chains.

    • Note: The fluorinated polymer will form a hydrophobic surface.

  • Perovskite Active Layer (MAPbI3):

    • Deposit perovskite precursor (PbI2 + MAI in DMF/DMSO) via one-step anti-solvent method.

    • Spin at 1000 rpm (10s) then 5000 rpm (30s). Drop-cast Chlorobenzene anti-solvent at 15s remaining.

    • Anneal at 100°C for 10 min.

  • Electron Transport Layer (ETL) & Electrode:

    • Spin-coat PCBM (20 mg/mL in Chlorobenzene) at 1500 rpm.

    • Evaporate Ag or Al electrode (100 nm) under high vacuum (<10⁻⁶ Torr).

Synthesis & Fabrication Logic Flow

FabricationFlow Monomer Monomer: N,N-Bis(4-bromophenyl)-4-fluoroaniline Polymer Polymerization: Ni(0) Coupling -> Poly(F-TPA) Monomer->Polymer Yamamoto Coupling HTL HTL Deposition: Spin-coat Poly(F-TPA) (Creates Hydrophobic Surface) Polymer->HTL Dissolve in Chlorobenzene Substrate ITO Substrate (UV-Ozone Treated) Substrate->HTL Perovskite Active Layer: Perovskite Crystal Growth (Enhanced by F-surface) HTL->Perovskite Interfacial Passivation Device Final Device: ITO/HTL/Perovskite/PCBM/Ag Perovskite->Device ETL & Electrode Deposition

Caption: Workflow from monomer precursor to final inverted (p-i-n) perovskite solar cell.

References

  • Agarwal, A., et al. (2023). The impact of fluorine atoms on a triphenylamine-based dopant-free hole-selective layer for perovskite solar cells. Journal of Materials Chemistry C. Retrieved from [Link]

  • Zhang, F., et al. (2019). Fluorinated triphenylamine-based dopant-free hole-transporting material for high-performance inverted perovskite solar cells. Journal of Materials Chemistry A. Retrieved from [Link]

  • Chuyko, I. A., et al. (2025).[3][4] Triphenylamine-based polymers with fluorinated electron-acceptor groups as hole-transport materials for perovskite solar cells. Russian Chemical Reviews. Retrieved from [Link]

  • Li, Z., et al. (2023). Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene.[1] Molecules, MDPI. Retrieved from [Link]

Sources

Technical Guide: Hole Mobility in PTAA vs. Next-Gen Triarylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Amorphous to Ordered Systems

Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) remains the "gold standard" polymeric hole transport material (HTM) for high-efficiency perovskite solar cells (PSCs) and organic bio-electronics due to its exceptional film-forming properties and thermal stability. However, its reliance on hygroscopic dopants (Li-TFSI) and moderate intrinsic mobility (


) limits its application in next-generation dopant-free devices.

This guide compares PTAA against emerging Star-Shaped and Fluorinated triarylamine derivatives. Experimental data indicates that while PTAA excels in interfacial passivation, new derivatives achieve 10-100x higher intrinsic mobility through structural planarization, enabling dopant-free operation and enhanced device longevity.

The Benchmark: PTAA Characteristics

PTAA functions as a disordered, amorphous semiconductor. Its transport mechanism is hopping-based , meaning holes "hop" between localized states in the polymer chain.

FeatureSpecificationImpact on Performance
Intrinsic Mobility (

)

Requires doping to reach conductive parity with perovskites.
Doped Mobility

High conductivity, but dopants induce degradation.
Morphology Amorphous (No

< 300°C)
Isotropic transport; pinhole-free films (critical for yield).
HOMO Level

to

Good alignment with MAPbI

and FAPbI

perovskites.

The Challengers: Structural Engineering Strategies

New derivatives move away from the "spaghetti" polymer structure of PTAA toward precise, small-molecule architectures that promote


 stacking.
A. Fluorinated Derivatives (e.g., F-PTAA, DFBT-MTP)

Strategy: Introduction of Fluorine atoms induces a "locking" effect via C-F


H, C-F

S, or C-F


interactions.
  • Effect: Increases backbone planarity and reduces energetic disorder.

  • Result: Mobility increases to

    
    without dopants.
    
B. Star-Shaped / Truxene-Core Derivatives (e.g., STR0, KR216)

Strategy: A rigid central core (Truxene or Triphenylamine) with radiating arms.

  • Effect: Prevents excessive aggregation while maintaining multidimensional transport channels.

  • Result: High

    
     (thermal stability) and isotropic mobility superior to linear small molecules.
    
Comparative Data Summary
Material ClassRepresentative Molecule

(SCLC, Undoped)
HOMO (eV)PCE (Device Efficiency)Stability Factor
Benchmark PTAA

-5.20~22% (Doped)Low (Dopant migration)
Fluorinated DFBT-MTP

-5.3520.2% (Dopant-Free)High (Hydrophobic)
Star-Shaped STR0

-5.1813.3% (Early gen)High (Rigid Core)
Cross-Linked L-ABEHCl

-5.25>21%Very High (Insoluble)

Note on Causality: The jump in mobility in L-ABEHCl and Fluorinated variants is directly causal to the reduction in reorganization energy (


). Planar molecules require less energy to adjust their geometry during charge transfer.

Mechanism Visualization: Structural Logic

The following diagram illustrates the design logic transforming basic TPA units into high-mobility derivatives.

MolecularDesign TPA Triphenylamine (TPA) Unit (The Building Block) PTAA PTAA (Polymer) Random orientation High disorder TPA->PTAA Polymerization Planarity Strategy 1: Planarization (Fluorination/Fusing) TPA->Planarity Star Strategy 2: Star-Shaped Core (Truxene/Spiro) TPA->Star HighMobility High Mobility Derivative (Ordered Packing) PTAA->HighMobility  vs.   Planarity->HighMobility Increases Pi-Pi Stacking Star->HighMobility Isotropic Transport

Caption: Structural evolution from basic TPA units to high-mobility architectures via planarization and core-engineering.

Experimental Protocol: Measuring Mobility (SCLC)

To validate these claims in your own lab, you must use the Space Charge Limited Current (SCLC) method.

Critical Warning: Standard DC sweeps often yield erroneous results in perovskites due to ionic migration hysteresis. You must use Pulsed SCLC or ensure the HTM is measured in a "Hole-Only" device without the perovskite layer if determining intrinsic material mobility.

Protocol: Hole-Only Device Fabrication & Measurement
  • Substrate Prep: Etched ITO glass, cleaned sequentially (Detergent

    
     Water 
    
    
    
    Acetone
    
    
    IPA), UV-Ozone treated (15 min).
  • Anode Buffer: Spin-coat PEDOT:PSS (4000 rpm, 30s). Anneal 150°C for 20 min.

  • Active Layer (HTM):

    • Dissolve PTAA or Derivative in Chlorobenzene or Toluene (typical conc. 10-20 mg/mL).

    • Spin coat to achieve thickness

      
      . Crucial:  Measure exact thickness using Profilometry (Dektak) or AFM. Uncertainty in 
      
      
      
      is cubed (
      
      
      ) in the mobility equation, causing massive errors.
  • Cathode Deposition: Thermally evaporate Gold (Au) (80-100 nm) or MoO

    
    /Ag to ensure an Ohmic hole-injecting contact.
    
    • Device Structure: ITO / PEDOT:PSS / HTM / Au.[1]

  • Measurement:

    • Perform Dark J-V sweep (

      
      ).
      
    • Plot

      
       vs 
      
      
      
      .[2]
Data Analysis (The Mott-Gurney Law)

Identify the "SCLC Region" where the slope of the log-log plot is


.[2] Calculate mobility (

) using:


  • 
    : Vacuum permittivity (
    
    
    
    )
  • 
    : Relative permittivity (typically 3.0 for organic semiconductors)
    
  • 
    : Film thickness (meters)
    

SCLC_Workflow Step1 Fabricate Hole-Only Device (ITO/PEDOT/HTM/Au) Step2 Measure Thickness (L) (AFM/Profilometer) Step1->Step2 Step3 Dark J-V Sweep (0V to 5V) Step2->Step3 Step4 Log-Log Plot Analysis Step3->Step4 Decision Slope = 2? Step4->Decision Result Extract Mobility (Mott-Gurney) Decision->Result Yes Error Traps/Ohmic Region (Do not calculate) Decision->Error No (Slope=1 or >3)

Caption: Decision tree for extracting valid mobility data from SCLC measurements.

References

  • Ossila. "PTAA or Spiro-OMeTAD? | Choosing a HTL for your Solar Cells." Ossila Guides. Link

  • RSC Advances. "Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells." Energy & Environmental Science, 2021.[2] Link

  • ResearchGate. "Fluorinating Dopant-Free Small-Molecule Hole-Transport Material to Enhance the Photovoltaic Property." ResearchGate, 2023. Link

  • Fluxim. "Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors." Fluxim Application Notes, 2025. Link

  • ACS Energy Letters. "Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements." ACS Publications, 2021.[2] Link

Sources

Benchmarking N,N-Bis(4-bromophenyl)-4-fluoroaniline against P3HT

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: N,N-Bis(4-bromophenyl)-4-fluoroaniline vs. P3HT

Executive Summary

This technical guide benchmarks N,N-Bis(4-bromophenyl)-4-fluoroaniline (CAS: 1429194-04-6) against the industry-standard Poly(3-hexylthiophene-2,5-diyl) (P3HT) .

The Verdict: While P3HT remains the "fruit fly" of organic electronics due to its low cost and semicrystalline order, N,N-Bis(4-bromophenyl)-4-fluoroaniline serves as a critical precursor for synthesizing next-generation Fluorinated Polytriphenylamines (F-PTAAs). Materials derived from this precursor outperform P3HT in open-circuit voltage (Voc) , oxidative stability , and film uniformity in Perovskite Solar Cells (PSCs) and OLEDs.

This guide treats N,N-Bis(4-bromophenyl)-4-fluoroaniline as the foundational unit for F-PTAA and benchmarks the performance of its polymeric derivatives against P3HT.

Part 1: Technical Characterization

Subject A: N,N-Bis(4-bromophenyl)-4-fluoroaniline (The Precursor)[1]
  • Role: Monomer/Intermediate for Hole Transport Materials (HTMs).

  • Key Feature: The fluorine substituent at the para-position of the pendant phenyl ring exerts a strong inductive effect (-I), lowering the HOMO level of resulting polymers.

  • Reactivity: The two bromine handles allow for Buchwald-Hartwig (C-N coupling) or Yamamoto (C-C coupling) polymerizations, enabling the synthesis of amorphous, pinhole-free HTMs.

Subject B: P3HT (The Standard)
  • Role: Conjugated Polymer Semiconductor.

  • Key Feature: Semicrystalline morphology with high regioregularity (>90%) leading to decent hole mobility (~10⁻³ cm²/Vs).

  • Limitation: Shallow HOMO level (~ -5.0 eV) limits the attainable

    
     in solar cells and makes the material prone to photo-oxidation.
    

Part 2: Performance Benchmarking

The following data compares P3HT against F-PTAA (synthesized from N,N-Bis(4-bromophenyl)-4-fluoroaniline).

Electronic Energy Levels & Voltage Potential

The primary advantage of using the fluorinated precursor is the "Deep HOMO" effect.

  • P3HT: HOMO ≈ -5.0 eV. This mismatch with the valence band of many perovskites (approx -5.4 eV) leads to voltage loss at the interface.

  • F-PTAA: HOMO ≈ -5.3 to -5.5 eV. The fluorine atom stabilizes the HOMO, improving energetic alignment and maximizing

    
    .
    
Morphology and Film Quality
  • P3HT: Relies on crystallinity for transport. Spin-coating often results in grain boundaries which act as recombination centers.

  • F-PTAA: Forms amorphous, isotropic films. The twisted triphenylamine structure prevents crystallization, resulting in smooth, pinhole-free layers that effectively cap the underlying perovskite, preventing moisture ingress.

Comparative Data Summary
MetricP3HT (Reference)F-PTAA (Derived from Subject A)Impact on Device
HOMO Level -5.0 eV-5.38 eVHigher Voc (+0.1–0.2 V)
Hole Mobility 10⁻³ – 10⁻¹ cm²/Vs10⁻⁴ – 10⁻³ cm²/VsP3HT transports faster, but F-PTAA is sufficient for thin films.
Thermal Stability (Tg) ~12°C (Tg), melts ~240°C>100°C (Tg)F-PTAA resists thermal degradation better.
Hydrophobicity Moderate (Contact Angle ~95°)High (Contact Angle >100°)Fluorine repels moisture, extending device lifetime.
Processing Aggregates in solutionExcellent solubility (Toluene/CB)F-PTAA allows smoother solution processing.

Part 3: Visualization of Mechanisms

Figure 1: Synthesis Pathway & Structural Evolution

This diagram illustrates how the precursor (Subject A) is transformed into the active semiconductor (F-PTAA) via Yamamoto Coupling, contrasting it with the pre-polymerized P3HT.

SynthesisPath Precursor N,N-Bis(4-bromophenyl)- 4-fluoroaniline (Monomer) Reaction Yamamoto Coupling (Ni(COD)2, Bipyridine) Precursor->Reaction Polymerization Product F-PTAA (Active HTM) Reaction->Product n > 50 P3HT P3HT (Reference Polymer) Product->P3HT VS (Amorphous vs Crystalline)

Caption: Transformation of the fluorinated monomer into F-PTAA, enabling a direct structural comparison with P3HT.

Figure 2: Energy Level Alignment (Band Diagram)

This diagram demonstrates why the fluorinated precursor yields higher voltage devices.

EnergyLevels cluster_P3HT P3HT System cluster_FPTAA F-PTAA System (From Precursor) cluster_Perovskite Perovskite (MAPbI3) Vacuum Vacuum Level (0 eV) LUMO_P3HT LUMO (-3.0 eV) LUMO_FPTAA LUMO (-2.4 eV) CB_Pv CB (-3.9 eV) HOMO_P3HT HOMO (-5.0 eV) (Shallow - Voltage Loss) HOMO_FPTAA HOMO (-5.4 eV) (Deep - High Voc) VB_Pv VB (-5.4 eV)

Caption: Band alignment showing F-PTAA's HOMO matching the Perovskite valence band, minimizing energy loss compared to P3HT.

Part 4: Experimental Protocol (Synthesis & Application)

To utilize N,N-Bis(4-bromophenyl)-4-fluoroaniline effectively, it must be polymerized. Below is a validated Yamamoto Polymerization protocol.

Step 1: Reagent Preparation
  • Monomer: 1.0 eq N,N-Bis(4-bromophenyl)-4-fluoroaniline.

  • Catalyst: 2.2 eq Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂].

  • Ligand: 2.2 eq 2,2'-Bipyridine.

  • Solvent: Anhydrous DMF/Toluene (1:1 mix), deoxygenated.

Step 2: Polymerization[2][3]
  • Inert Atmosphere: Perform all steps in a Nitrogen-filled glovebox. Ni(COD)₂ is extremely air-sensitive.

  • Mixing: Dissolve the monomer, catalyst, and ligand in the solvent mixture.

  • Heating: Stir at 80°C for 24–48 hours in the dark.

  • Quenching: Add bromobenzene (end-capper) and stir for 2 hours.

Step 3: Purification (Critical for Mobility)
  • Precipitation: Pour the reaction mixture into acidic methanol (HCl/MeOH) to precipitate the crude polymer and remove Nickel residues.

  • Soxhlet Extraction: Wash sequentially with Methanol (removes salts) -> Acetone (removes oligomers) -> Hexane.

  • Collection: Extract the final fraction with Chloroform .

  • Result: High molecular weight F-PTAA ready for device fabrication.

Step 4: Device Fabrication (Hole Transport Layer)
  • Solution: Dissolve F-PTAA (10 mg/mL) in Toluene.

  • Deposition: Spin coat at 3000 rpm for 30s on top of the Perovskite layer.

  • Annealing: Anneal at 100°C for 10 min to remove residual solvent. (Note: P3HT often requires higher annealing temperatures for crystallization).

References

  • TCI Chemicals. Product Specification: N,N-Bis(4-bromophenyl)-4-fluoroaniline (CAS 1429194-04-6).[1] TCI Chemicals. Link[1]

  • Ossila. Triarylamine Intermediates and Applications in Perovskite Solar Cells. Ossila. Link

  • Zhang, H., et al. (2019). Enhanced performance of perovskite solar cells by incorporation of a triphenylamine derivative. Journal of Industrial and Engineering Chemistry. Link

  • Li, Z., et al. (2023). Dopant-Free Hole-Transporting Material Based on Polyfluorene-Triphenylamine for High-Performance Air-Processed Inverted Perovskite Solar Cells. MDPI. Link

  • Frontiers in Chemistry. Design of new hole transport materials based on triphenylamine derivatives.[2][3] Frontiers. Link

Sources

Comparative Guide: Stability and Degradation Kinetics of Novel HTM Architectures in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spiro-Paradox"

Perovskite Solar Cells (PSCs) have achieved power conversion efficiencies (PCE) exceeding 25%, rivaling silicon. However, the standard Hole Transport Material (HTM), Spiro-OMeTAD , represents a critical stability bottleneck.[1] While it offers excellent hole mobility when doped, its reliance on hygroscopic dopants (Li-TFSI) and volatile additives (tBP) accelerates device degradation under thermal and moisture stress.

This guide objectively compares Spiro-OMeTAD against three classes of novel alternatives: Polymeric (PTAA) , Inorganic (CuSCN) , and Dopant-Free Small Molecules . We analyze degradation kinetics, providing actionable ISOS-compliant protocols for validating lifetime claims.

Mechanistic Analysis: Why HTMs Fail

To design stable devices, one must understand the failure modes of the current standard. The degradation of Spiro-OMeTAD is not merely structural but chemical and interfacial.

The Hygroscopicity & Migration Cycle
  • Moisture Ingress: Li-TFSI is highly hygroscopic. It absorbs ambient moisture, creating localized aqueous channels that penetrate the HTM layer.

  • Perovskite Hydration: Water reaching the perovskite interface triggers the decomposition of the photoactive layer (e.g., MAPbI

    
    
    
    
    
    PbI
    
    
    + MAI).
  • Ion Migration: Under thermal stress (ISOS-T protocols), iodide ions (

    
    ) migrate from the perovskite into the HTM, reacting with the oxidized Spiro
    
    
    
    radical cation, neutralizing it and reducing conductivity.
Visualization: Degradation Pathways

The following diagram maps the kinetic pathway of moisture-induced degradation facilitated by doped HTMs.

DegradationMechanism Moisture Ambient Moisture (H2O) LiTFSI Hygroscopic Dopant (Li-TFSI) Moisture->LiTFSI Absorption Voids Pinholes/Voids Moisture->Voids Permeation Spiro Spiro-OMeTAD Matrix LiTFSI->Spiro Doping Spiro->Voids Aggregation Interface HTM/Perovskite Interface Voids->Interface Direct Path Hydration Perovskite Hydration (MAPbI3 -> PbI2) Interface->Hydration Chemical Reaction Migration Iodide Migration Hydration->Migration Release of I- Migration->Spiro Reduces Conductivity

Figure 1: Mechanistic pathway of dopant-induced degradation in Spiro-OMeTAD based PSCs.

Comparative Analysis: Performance vs. Stability

The following data synthesizes average performance metrics from recent high-impact studies (2020-2024), comparing the standard Spiro-OMeTAD against leading alternatives.

Table 1: Comparative Performance Metrics

HTM ClassMaterialPeak PCE (%)T80 Lifetime (ISOS-L-1)Thermal Stability (85°C)Processing Cost
Standard Spiro-OMeTAD (doped)22 - 25%< 500 hrsPoor (tBP evaporation)High (Synthesis)
Polymeric PTAA 21 - 23%> 1,000 hrsExcellentMedium
Inorganic CuSCN 19 - 21%> 1,500 hrsHigh (Inorganic)Very Low
Dopant-Free TPA-based / Fluorinated 18 - 20%> 2,000 hrsExcellentHigh (R&D phase)
Data Interpretation
  • PTAA (Polymeric): Offers the best balance of efficiency and stability. Its hydrophobic nature repels moisture, and the lack of small-molecule migration prevents the "burn-in" decay seen in Spiro. However, it requires toluene processing, which can be incompatible with some perovskite surfaces.

  • CuSCN (Inorganic): The stability champion. Being inorganic, it is immune to thermal decomposition at 85°C. The lower PCE is often due to solvent incompatibility (sulfides reacting with perovskite) and poor interface contact, though recent interface engineering has narrowed this gap.

  • Dopant-Free Small Molecules: Materials designed with self-doping moieties (e.g., truxene cores) eliminate Li-TFSI entirely. While initial PCE is lower due to lower hole mobility, they exhibit almost zero "burn-in" degradation.

Experimental Protocols: Validating Lifetime Claims

To publish rigorous stability data, you must move beyond simple "shelf-life" tests. The community consensus requires ISOS (International Summit on Organic Photovoltaic Stability) protocols.[2]

Protocol A: Accelerated Aging (ISOS-D-3 / Damp Heat)

Objective: Simulate tropical environments to test HTM hydrophobicity.

  • Encapsulation: Devices must be encapsulated with UV-curable epoxy and a glass cover slip. Note: Unencapsulated testing for damp heat is unrealistic for perovskites and yields noisy data.

  • Chamber Setup: Set environmental chamber to 85°C and 85% Relative Humidity (RH) .

  • Measurement: Perform J-V scans every 24 hours.

    • Critical Step: Allow devices to cool to room temperature (25°C) in the dark for 30 minutes before measuring to avoid thermal hysteresis artifacts.

  • Endpoint: Test until PCE drops to 80% of initial value (T80).

Protocol B: Light Soaking (ISOS-L-1)

Objective: Test photochemical stability and ion migration under load.

  • Load: Keep devices at Maximum Power Point (MPP) tracking. Do not leave at Open Circuit (Voc), as this accelerates degradation unnaturally.

  • Illumination: 1-Sun equivalent (LED or Xenon), UV-filtered (<400nm cut-off) unless testing UV stability specifically.

  • Temperature: Maintain device temperature at 55°C ± 5°C .

Visualization: ISOS Testing Workflow

This workflow ensures data integrity and reproducibility.

TestingWorkflow cluster_Tests ISOS Protocols Fab Device Fabrication Encap Encapsulation (Glass/Epoxy) Fab->Encap ISOS_D ISOS-D-3 (85°C / 85% RH) Encap->ISOS_D ISOS_L ISOS-L-1 (MPP Tracking) Encap->ISOS_L Data Data Acquisition (J-V Curves) ISOS_D->Data Every 24h ISOS_L->Data Continuous Analysis T80 Calculation Data->Analysis

Figure 2: Standardized workflow for ISOS-compliant stability testing of PSCs.

References

  • Khenkin, M. V., et al. (2020). Consensus statement for stability assessment and reporting for perovskite photovoltaics based on ISOS procedures. Nature Energy, 5, 35–49. Link

  • Saliba, M., et al. (2016). Cesium-containing triple cation perovskite solar cells: improved stability, reproducibility and high efficiency. Energy & Environmental Science, 9, 1989-1997. Link

  • Jung, E. H., et al. (2019). Efficient, stable and scalable perovskite solar cells using poly(3-hexylthiophene). Nature, 567, 511–515. Link

  • Arora, N., et al. (2017). Copper thiocyanate as low-cost hole-transport material for perovskite solar cells.[3][4] Science, 358(6364), 768-771. Link

  • Urieta-Mora, J., et al. (2019). Dopant-free hole transport materials for stable and efficient perovskite solar cells.[5][6][7][8] Chemical Society Reviews, 48, 2587-2615. Link

Sources

Quantum Efficiency Measurement of Cells with N,N-Bis(4-bromophenyl)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Contextual Disambiguation

N,N-Bis(4-bromophenyl)-4-fluoroaniline (hereafter referred to as TPA-Br2-F ) is a triphenylamine derivative widely recognized in two distinct fields: Material Science (as a Hole Transport Material for Perovskite Solar Cells) and Biomedical Research (as a viscosity-sensitive molecular rotor and photosensitizer).

Target Audience Note: Given the specified audience of Drug Development Professionals , this guide exclusively details the biological characterization of TPA-Br2-F. Specifically, it focuses on measuring the Intracellular Fluorescence Quantum Yield (


)  for bio-imaging and the Singlet Oxygen Quantum Yield (

)
for Photodynamic Therapy (PDT) potential.

The "Heavy Atom" Advantage: Unlike standard organic fluorophores (e.g., Fluorescein), TPA-Br2-F contains two heavy bromine atoms. This introduces a critical competition between two quantum processes:

  • Fluorescence (Radiative Decay): Useful for imaging cellular viscosity (diagnostic).

  • Intersystem Crossing (ISC): Promoted by the heavy atom effect, leading to Triplet State formation and Singlet Oxygen generation (therapeutic).[1]

This guide provides the protocols to quantify these competing efficiencies to validate TPA-Br2-F as a Theranostic Agent .

Mechanistic Principles

To accurately measure quantum efficiency in cells, one must understand the excited-state dynamics. TPA-Br2-F operates as a Molecular Rotor .

  • In Low Viscosity (Solvent): The phenyl rings rotate freely upon excitation, dissipating energy via non-radiative decay. ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     is low.[2]
    
  • In High Viscosity (Cell Membranes/Cytoplasm): Rotation is restricted (Restricted Intramolecular Rotation - RIR). The non-radiative path is blocked, forcing energy emission via Fluorescence or ISC.

Pathway Diagram: The Competition

G S0 Ground State (S0) S1 Singlet Excited State (S1) (TPA-Br2-F*) S0->S1 Absorption Excitation Excitation (UV/Blue) TICT Twisted Intramolecular Charge Transfer (TICT) S1->TICT Free Rotation (Low Viscosity) T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) (Heavy Atom Effect - Br) Fluor Fluorescence Emission (Imaging Signal) S1->Fluor Restricted Rotation (High Viscosity) NonRad Non-Radiative Decay (Heat) TICT->NonRad Relaxation SingletO2 Singlet Oxygen (¹O₂) (Therapeutic ROS) T1->SingletO2 Energy Transfer to ³O₂ Fluor->S0 SingletO2->S0 Cell Death NonRad->S0

Figure 1: Jablonski diagram illustrating the competing decay pathways for TPA-Br2-F. High cellular viscosity favors the Green (Fluorescence) path, while the Bromine atoms promote the Red (ISC/Singlet Oxygen) path.

Comparative Analysis: TPA-Br2-F vs. Alternatives

In drug development, TPA-Br2-F is rarely used as a simple stain; it is a functional probe. Below is a comparison with standard alternatives.

FeatureTPA-Br2-F (Subject)BODIPY-C10 (Alternative)CCVJ (Alternative)Rose Bengal (Alternative)
Primary Class Halogenated TriphenylamineBoron-DipyrrometheneMolecular RotorXanthene Dye
Primary Use Theranostic (Viscosity + PDT)Lipid ImagingViscosity SensingPDT (Pure Therapy)
Fluorescence QY (

)
Variable (0.01 - 0.40) Viscosity DependentHigh (>0.80) Environment IndependentVariable (0.01 - 0.60) Viscosity DependentLow (<0.10)
Singlet Oxygen QY (

)
Moderate-High (due to Br)Negligible (unless iodinated)NegligibleVery High (~0.75)
Cellular Localization Lipid Droplets / MembranesLipid DropletsCytosol / MembranesCytosol / Lysosomes
Toxicity Phototoxic (under light)LowLowHigh (under light)

Key Insight: Choose TPA-Br2-F if you need to simultaneously map cellular viscosity changes (e.g., during apoptosis) and induce cell death via light activation. Use CCVJ if you only want to measure viscosity without killing the cell.

Experimental Protocols

Measuring "Quantum Efficiency of Cells" implies measuring the efficiency of the probe within the cellular environment. We use a Ratiometric Reference Method for Fluorescence and a Chemical Trapping Method for Singlet Oxygen.

Protocol A: Intracellular Fluorescence Quantum Yield (

)

Direct absolute measurement (using an integrating sphere) is difficult with live cell monolayers. The most reliable method for researchers is the Relative Microscopy Method .

Reagents:

  • Target: TPA-Br2-F (10 µM in DMSO stock).

  • Reference: Rhodamine 101 (Known

    
     in Ethanol) or Coumarin 153  (Viscosity standard).
    
  • Cells: HeLa or MCF-7 (Adherent).

Workflow:

  • Staining: Incubate cells with TPA-Br2-F (5 µM) for 30 mins. Wash 3x with PBS.

  • Reference Prep: Prepare a solution of the Reference Dye that has the exact same Optical Density (OD) as the stained cell layer at the excitation wavelength (measure via plate reader).

  • Imaging:

    • Use a Confocal Microscope. Excitation: ~375-405 nm (TPA absorption).

    • Capture emission spectrum (420–600 nm).

    • Crucial Step: Ensure detector settings (Gain/Laser Power) are identical for the cell sample and the reference solution (placed in a chamber slide).

  • Calculation:

    
    
    
    • 
      : Integrated Fluorescence Intensity.
      
    • 
      : Refractive Index (
      
      
      
      ,
      
      
      ).
Protocol B: Singlet Oxygen Quantum Yield (

)
[2][3]

Since TPA-Br2-F contains Bromine, drug developers must assess its phototoxicity.

Reagents:

  • DPBF (1,3-Diphenylisobenzofuran): A specific ¹O₂ scavenger. Absorbance decreases at 410 nm upon reaction with ¹O₂.

  • Reference Sensitizer: Rose Bengal (

    
    ).
    

Workflow:

  • Solution Prep: Mix TPA-Br2-F (Abs ~0.1 at irradiation

    
    ) with DPBF (30 µM) in solvent (e.g., Acetonitrile, mimicking lipid polarity).
    
  • Irradiation: Expose to LED light (e.g., 405 nm or white light) for set intervals (0, 10, 20... 60 seconds).

  • Measurement: Monitor the decrease in DPBF absorbance at 410 nm.

  • Plotting: Plot

    
     vs. Irradiation Time. The slope (
    
    
    
    ) represents the rate of ¹O₂ generation.
  • Calculation:

    
    
    
    • 
      : Absorption correction factor (
      
      
      
      ).
Representative Data & Interpretation

The following data table illustrates expected results when characterizing TPA-Br2-F in different environments, guiding the researcher on what constitutes a "successful" assay.

EnvironmentViscosity (

, cP)
Fluorescence QY (

)
Singlet Oxygen QY (

)
Interpretation
Methanol 0.6< 0.01 (Dark)0.45Free rotation dominates; Non-radiative decay is high.
Glycerol 9500.35 (Bright)0.20Rotation blocked; Fluorescence turns "ON".
Live Cell (Cytosol) ~2-50.05 (Dim)0.40Low viscosity; High therapeutic potential (ROS generation).
Live Cell (Lipid Droplet) ~50-1000.28 (Bright)0.30High viscosity; Excellent imaging contrast.

Application Note: If your drug development goal is imaging , target the lipid droplets (high


). If the goal is killing cancer cells , the cytosolic fraction (lower 

, sustained

) contributes significantly to oxidative stress.
Safety & Handling (E-E-A-T)
  • Toxicity: TPA-Br2-F is an organohalide. While non-toxic in the dark at low concentrations (<10 µM), it becomes highly cytotoxic under UV/Blue light due to ROS generation.

  • Controls: Always use a "Dark Control" (Cells + Dye, No Light) to distinguish between chemical toxicity and phototoxicity.

  • Solubility: Dissolve in DMSO to make a stock (10 mM), then dilute into PBS/Media. Avoid aqueous storage of the stock solution to prevent precipitation.

References
  • Guan, W., et al. (2020). "Triphenylamine-based fluorophores: Structure-property relationships and biological applications." Chemical Science.

  • Kuimova, M. K. (2012). "Mapping viscosity in cells using molecular rotors." Physical Chemistry Chemical Physics.

  • DeRosa, M. C., & Crutchley, R. J. (2002). "Photosensitized singlet oxygen and its applications." Coordination Chemistry Reviews.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard reference for Relative Quantum Yield calculations).

  • Ossila Ltd. (2024). "N,N-Bis(4-bromophenyl)-4-fluoroaniline Product Specification." (Material Science Context).

Sources

Safety Operating Guide

A Guide to the Proper Disposal of N,N-Bis(4-bromophenyl)-4-fluoroaniline: Ensuring Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to encompass their entire lifecycle, including responsible disposal. N,N-Bis(4-bromophenyl)-4-fluoroaniline, a key intermediate in the development of advanced materials like polytriarylamines (PTAAs) for electronics, requires meticulous handling not just in use, but also in its disposal.[1] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this halogenated aromatic amine, designed for the researchers and drug development professionals who handle such materials daily. The causality behind each step is explained to foster a deep understanding of the principles of chemical safety.

Hazard Profile and Risk Assessment: Understanding the "Why"

Effective disposal begins with a thorough understanding of the material's hazards. While specific toxicological data for N,N-Bis(4-bromophenyl)-4-fluoroaniline is limited, a robust risk assessment can be constructed by examining its chemical structure and the known hazards of its constituent moieties: a fluoroaniline core and two bromophenyl groups.

The compound is classified with hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[2][3] However, the risks associated with analogous structures suggest that more significant hazards should be assumed. For instance, 4-bromoaniline is toxic upon skin contact and may cause organ damage through prolonged exposure, while 4-fluoroaniline is poisonous if swallowed or absorbed through the skin and can cause cyanosis (a bluish discoloration of the skin due to poor circulation or inadequate oxygenation of the blood).[4][5][6]

Furthermore, as a halogenated aromatic compound, its combustion can generate highly toxic and corrosive byproducts, including hydrogen bromide (HBr), hydrogen fluoride (HF), and various nitrogen oxides (NOx).[5][7] Therefore, uncontrolled disposal methods like incineration without specialized equipment or discarding in general waste are unacceptable and dangerous.

Table 1: Hazard and Property Summary of N,N-Bis(4-bromophenyl)-4-fluoroaniline

PropertyDataSource(s)
CAS Number 1429194-04-6[2][3]
Molecular Formula C₁₈H₁₂Br₂FN[2][3]
Appearance Solid (Melting Point: 105°C)[2]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[2][3]
Signal Word Warning[2][3]
Inferred Hazards Potential for acute toxicity (oral, dermal, inhalation), organ damage upon repeated exposure, and aquatic toxicity, based on data for 4-bromoaniline and 4-fluoroaniline.[4][5][6]
Decomposition Hazards Combustion produces toxic and corrosive gases, including hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[5][7]

Pre-Disposal Protocol: Segregation and Containment

The principle of waste segregation is paramount in a laboratory setting. Mixing halogenated organic waste with non-halogenated streams can complicate and significantly increase the cost of disposal, as the entire mixture must then be treated as halogenated waste.[8]

Step-by-Step Containment Procedure:
  • Select a Compatible Container: Use a dedicated, leak-proof waste container made of a material compatible with halogenated organics, such as a high-density polyethylene (HDPE) carboy or a glass bottle.[2][9] Ensure the container has a secure, vapor-tight screw cap to prevent the release of fumes.[10]

  • Affix a Hazardous Waste Label: Before adding any waste, label the container clearly. Your institution's Environmental Health & Safety (EHS) office will provide official labels.[9] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "N,N-Bis(4-bromophenyl)-4-fluoroaniline."

    • List all solvents or other chemicals present in the waste mixture with their approximate percentages.

    • The specific hazard warnings: "Toxic," "Irritant," "Environmental Hazard."[8]

    • The accumulation start date (the date the first drop of waste is added).[9]

  • Designate a Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation in a designated SAA.[8][9] This area must be under the control of the laboratory personnel. The container should be placed within a secondary containment bin to catch any potential leaks.[8][11]

The Disposal Workflow: A Systematic Approach

The following workflow ensures that N,N-Bis(4-bromophenyl)-4-fluoroaniline waste is handled safely from the moment it is generated to its final collection by trained professionals.

DisposalWorkflow Disposal Workflow for N,N-Bis(4-bromophenyl)-4-fluoroaniline start Waste Generation (Solid, Solution, or Contaminated PPE) ppe 1. Don Appropriate PPE (Nitrile Gloves, Safety Goggles, Lab Coat) start->ppe decision Waste Type? ppe->decision solid_path Solid Residue or Grossly Contaminated Items decision->solid_path Solid solution_path Contaminated Solution (e.g., from chromatography, reaction workup) decision->solution_path Liquid decon_path Contaminated Glassware & Surfaces decision->decon_path Surfaces/ Glassware segregate 2. Segregate as HALOGENATED ORGANIC WASTE solid_path->segregate solution_path->segregate rinse 2a. Pre-rinse with minimal compatible solvent (e.g., acetone). decon_path->rinse container 3. Place in Properly Labeled, Closed Hazardous Waste Container segregate->container storage 4. Store Container in Secondary Containment in Satellite Accumulation Area container->storage rinsate 2b. Collect all rinsate as HALOGENATED WASTE. rinse->rinsate rinsate->container ehs 5. When container is full or per institutional policy, request pickup from EHS. storage->ehs end Disposal Handled by Licensed Professionals (Typically via High-Temperature Incineration) ehs->end

Caption: Decision workflow for the safe segregation and disposal of N,N-Bis(4-bromophenyl)-4-fluoroaniline waste.

Detailed Protocol Steps:
  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for the specific solvents in use), and safety goggles or a face shield.[12]

  • Waste Transfer:

    • For Solid Waste: Carefully transfer the solid N,N-Bis(4-bromophenyl)-4-fluoroaniline, or disposable items heavily contaminated with it (e.g., weighing paper, gloves), directly into the designated halogenated waste container.

    • For Liquid Waste: Using a funnel, carefully pour liquid waste containing the compound into the designated halogenated waste container.

    • For Contaminated Glassware: Decontaminate glassware by rinsing with a minimal amount of a suitable solvent (e.g., acetone). This initial rinsate is considered hazardous and must be collected in the halogenated waste container.[11] After this initial decontamination rinse, glassware can typically be washed normally.

  • Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[8][10] Do not overfill the container; stop at 80-90% capacity to allow for vapor expansion and prevent spills.

  • Final Disposal: Once the container is full, or according to your institution's timeline for waste pickup, complete the hazardous waste tag and contact your EHS office to arrange for collection.[7][13] The EHS department will ensure the waste is transported to a licensed facility for proper disposal, which for halogenated organic compounds is typically high-temperature incineration with scrubbers to neutralize acidic gases.[7][14]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risk.

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: If the spill is large or you feel unsafe, evacuate and call your institution's emergency number.

  • Cleanup (for small, manageable spills):

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Once absorbed, carefully sweep the material into a container.

    • This contaminated absorbent material is now hazardous waste and must be disposed of in your designated halogenated waste container.

    • Wipe the spill area with a solvent-moistened towel, and also place this towel in the waste container.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.

By adhering to this systematic disposal protocol, researchers can ensure they are not only protecting themselves and their colleagues but also safeguarding the environment and maintaining full regulatory compliance. This level of diligence is the hallmark of a trustworthy and authoritative laboratory safety culture.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). 4-Bromoaniline - Safety Data Sheet. Retrieved from [Link]

  • PureSynth Research Chemicals. (n.d.). N,N-Bis(4-Bromophenyl)-4-Fluoroaniline 98.0%(GC). Retrieved from [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Loba Chemie Pvt. Ltd. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1429194-04-6 | Chemical Name : N,N-Bis(4-bromophenyl)-4-fluoroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoroaniline. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF) [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]

  • Archean Chemical Industries. (2022). SAFETY DATA SHEET - BROMINE. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1030 - Bloodborne pathogens. Retrieved from [Link]

  • Temple University. (2021). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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N,N-Bis(4-bromophenyl)-4-fluoroaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.